molecular formula C8H12O3 B2484011 (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione CAS No. 1932294-45-5

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

Katalognummer: B2484011
CAS-Nummer: 1932294-45-5
Molekulargewicht: 156.181
InChI-Schlüssel: FZUGOFLGFLRLQI-FSPLSTOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione is a chiral oxane derivative of interest in medicinal chemistry and pharmaceutical research. This compound is closely related to structural motifs found in bioactive molecules and serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. While specific biological data for this stereoisomer is an area of ongoing investigation, research on structurally similar oxane-dione compounds has demonstrated their potential as inhibitors of key parasitic proteins, such as the zinc-dependent glycoprotein GP63 in Leishmania species, which plays a critical role in parasite virulence and host macrophage infection . This suggests potential application pathways for this compound in infectious disease research. Its defined stereochemistry at the 5R and 6S positions makes it a crucial intermediate for developing stereospecific small-molecule libraries. Researchers can utilize this compound to explore structure-activity relationships (SAR) in drug discovery campaigns, particularly in the synthesis of complex natural product analogs and the development of targeted enzyme inhibitors. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

(5R,6S)-6-ethyl-5-methyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-7-5(2)6(9)4-8(10)11-7/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUGOFLGFLRLQI-FSPLSTOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(=O)CC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](C(=O)CC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to Pyran-2,4-diones: A Surrogate for the Elusive (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Initial literature and database searches for the specific molecule, (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione , and the broader class of saturated 6-alkyloxane-2,4-diones, did not yield specific experimental data on their chemical properties, synthesis, or spectroscopic analysis. This suggests that this particular compound and its immediate chemical class are not well-documented in publicly accessible scientific literature.

In the spirit of scientific advancement and to provide valuable insights for researchers, this guide will focus on a closely related and extensively studied class of compounds: pyran-2,4-diones . This class of unsaturated heterocyclic compounds shares a similar core structure and offers a wealth of information regarding synthesis, reactivity, and analytical characterization. The principles and methodologies discussed herein can serve as a foundational resource for a research program aimed at the synthesis and characterization of the target oxane-2,4-dione.

Introduction to Pyran-2,4-diones

Pyran-2,4-diones, also known as 2,4-pyrandiones, are six-membered heterocyclic compounds containing an oxygen atom and two carbonyl groups at positions 2 and 4.[1] These structures are of significant interest in medicinal and synthetic chemistry due to their versatile reactivity and presence in various biologically active molecules.[2] The endocyclic double bond and the 1,3-dicarbonyl moiety impart unique chemical characteristics to this scaffold, making it a valuable building block for more complex molecular architectures.

Physicochemical and Spectroscopic Properties of Pyran-2,4-diones

The properties of pyran-2,4-diones can be influenced by the nature and position of substituents on the pyran ring.

General Physicochemical Properties
PropertyGeneral Observation
Appearance Typically yellow to orange crystalline solids.[2]
Solubility Generally soluble in organic solvents like ethanol and acetone, with limited solubility in water.[2]
Polarity The presence of two carbonyl groups and a heteroatom results in a polar nature.[3]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of pyran-2,4-dione derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of protons are influenced by their proximity to the carbonyl groups and the oxygen heteroatom. Protons on the double bond typically appear in the olefinic region.

    • ¹³C NMR: The carbonyl carbons exhibit characteristic downfield shifts. The chemical shifts of the other ring carbons provide information about the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectra of pyran-2,4-diones are characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and lactone functionalities.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structure.

Synthesis of Pyran-2,4-dione Derivatives

Several synthetic strategies have been developed for the construction of the pyran-2,4-dione ring system. A common approach involves the condensation of a 1,3-dicarbonyl compound with a suitable three-carbon building block.

General Synthetic Approach: Condensation Reactions

One illustrative example is the synthesis of a substituted pyran-2,4-dione derivative through the condensation of an intermediate derived from 2-aminophenol with an aldehyde.[4]

Experimental Protocol: Synthesis of a 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine [4]

This protocol describes the synthesis of a more complex molecule containing a pyran-2,4-dione moiety, illustrating the integration of this scaffold into larger structures.

  • Preparation of the Intermediate: Synthesize 3-[1-(2-aminophenylimino)ethyl]-4-hydroxy-6-methyl-pyran-2-one according to established literature procedures.

  • Condensation Reaction:

    • In a round-bottom flask, combine 3.87 mmol of 3-[1-(2-aminophenylimino)ethyl]-4-hydroxy-6-methyl-pyran-2-one with 40 ml of ethanol.

    • Add 5.81 mmol of 4-hydroxybenzaldehyde to the mixture.

    • Add a catalytic amount of trifluoroacetic acid.

  • Reaction Work-up:

    • Reflux the reaction mixture for 4 hours.

    • After cooling, filter the formed precipitate.

    • Recrystallize the crude product from an ethanol solution to obtain the pure title compound.

Synthesis_of_Pyran-2,4-dione_Derivative Intermediate 3-[1-(2-aminophenylimino)ethyl]-4-hydroxy-6-methyl-pyran-2-one Reaction Reflux, 4h Intermediate->Reaction Aldehyde 4-hydroxybenzaldehyde Aldehyde->Reaction Reagents Ethanol, Trifluoroacetic acid (cat.) Reagents->Reaction Product 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Reaction->Product

Caption: General workflow for the synthesis of a pyran-2,4-dione containing molecule.

Chemical Reactivity of Pyran-2,4-diones

The reactivity of pyran-2,4-diones is dominated by the presence of the 1,3-dicarbonyl system and the lactone functionality. These compounds can undergo a variety of transformations, making them versatile synthetic intermediates.

Reactions at the Dicarbonyl Moiety

The acidic protons at the C3 position can be deprotonated to form an enolate, which can then participate in various electrophilic substitution reactions. The carbonyl groups themselves are susceptible to nucleophilic attack.

Ring-Opening and Rearrangement Reactions

The lactone functionality can be cleaved under hydrolytic conditions. Furthermore, β-keto lactones are known to undergo ring expansion reactions.[5]

Reactivity_of_Pyran-2,4-dione Pydione Pyran-2,4-dione Enolate Enolate Formation (at C3) Pydione->Enolate Nucleophilic_Attack Nucleophilic Attack (at C2 or C4) Pydione->Nucleophilic_Attack Ring_Opening Lactone Ring Opening Pydione->Ring_Opening Ring_Expansion Ring Expansion Pydione->Ring_Expansion Derivatives Functionalized Derivatives Enolate->Derivatives Nucleophilic_Attack->Derivatives Ring_Opening->Derivatives Ring_Expansion->Derivatives

Caption: Key reaction pathways of the pyran-2,4-dione scaffold.

Potential Applications in Drug Development

Derivatives of pyran-2,4-diones have been investigated for a range of biological activities. For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel PARP-1 inhibitors with potential antitumor activity.[6] The ability to readily functionalize the pyran-2,4-dione core makes it an attractive scaffold for the development of new therapeutic agents.

Conclusion and Future Directions

While direct information on (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione remains elusive, the rich chemistry of the analogous pyran-2,4-diones provides a solid foundation for future research. The synthetic methodologies, spectroscopic data, and reactivity patterns discussed in this guide can inform the design of synthetic routes toward the target saturated system. Key challenges will include the stereoselective synthesis of the saturated oxane ring and the introduction of the desired substituents. Future work in this area could involve the adaptation of existing lactone synthesis methods, such as those involving β-keto esters, followed by stereocontrolled reduction of the double bond.[7]

References

  • Wang, Y., Tennyson, R. L., & Hsung, R. P. (2004).
  • Organic Reactions. (n.d.). β-Lactones. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-2,4(3H)-dione. Retrieved from [Link]

  • El-Sayed, M. A. (1982). Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. Pharmazie, 37(2), 115-117.
  • ResearchGate. (n.d.). The structure of pyran-2,4-dione 1-6 employed in this study. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested isomers of the studied pyran-2,4-dione. Retrieved from [Link]

  • Crimmins, M. T., & She, J. (2003). Ring expansions of beta-keto lactones with zinc carbenoids: syntheses of (+)-patulolide A and (+/-)-paspalicine. The Journal of organic chemistry, 68(5), 1845–1854.
  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyhexane-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-2,3(4H)-dione, dihydro-. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & El-Subbagh, H. I. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4585-4598.
  • Cuadrado, F. J., Pérez, M. A., & Soto, J. L. (1984). Synthesis of 2,4-dioxo-, 2-oxo-4-thioxo-, 4-oxo-, and 4-thioxo-pyrimidine-5-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1, 2447-2449.
  • Li, Y., et al. (2016). Synthesis of β-Keto Lactone with Basic Skeleton of Przewalskin B. R Discovery.
  • Mashhadi, S. M. A., et al. (2022). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega.
  • Stanovnik, B., & Svete, J. (2009). Chemistry of Ring-Fused Oxazine-2,4-diones. Arkivoc.
  • Cheméo. (n.d.). 2,4-Hexanedione (CAS 3002-24-2) - Chemical & Physical Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Enantiopure (R,R)- and (S,S)-1,2:4,5-Diepoxypentane. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid synthesis of di-1,2,4-oxadiazoles pyridyl compounds. Retrieved from [Link]

  • El Ghayati, M., et al. (2021). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
  • idUS. (2023, August 24). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-substituted heterocycles.
  • ResearchGate. (2015, November 24). Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. Retrieved from [Link]

  • EPA. (2025, October 15). 2,4-Heptanedione, 6-methyl- Properties. Retrieved from [Link]

  • Organic Syntheses. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Retrieved from [Link]

  • Lakhdar, S., et al. (2013). 6-Phenyl-oxane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o69.
  • PubChem. (n.d.). Oxane-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 6-Ethyl-2,4,5-trimethyloctane. Retrieved from [Link]

  • Levason, W., et al. (1998). Synthesis, spectroscopic and structural studies on transition metal carbonyl complexes of cyclic di- and tetra-selenoether ligands. Journal of the Chemical Society, Dalton Transactions, (21), 3493-3500.

Sources

Stereochemical Architecture and Asymmetric Synthesis of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (CAS: 1932294-45-5) is a highly specialized chiral building block characterized by its tetrahydropyran-2,4-dione core. This structural motif is a critical precursor in the synthesis of complex polyketide natural products and represents a privileged scaffold in modern drug discovery. This technical guide provides an in-depth analysis of its structural dynamics, pharmacological relevance, and a self-validating, stereoselective synthetic protocol designed for high diastereomeric and enantiomeric purity.

Structural Dynamics: Keto-Enol Tautomerism

While formally classified as a 2,4-dione (keto form), this molecule exhibits pronounced keto-enol tautomerism. In polar and semi-polar environments (e.g., physiological conditions or CDCl₃), it exists almost exclusively (>95%) as the enol tautomer: 4-hydroxy-5,6-dihydro-2H-pyran-2-one .

The thermodynamic preference for the enol form is driven by the extended π -conjugation between the newly formed enol double bond and the adjacent lactone carbonyl. Stereochemically, the (5R, 6S) configuration dictates a syn relationship between the C5-methyl and C6-ethyl groups. In the half-chair conformation of the enol form, the bulkier C6-ethyl group adopts a pseudo-equatorial orientation to minimize severe 1,3-diaxial interactions. Consequently, the C5-methyl group is forced into a pseudo-axial position. This conformational locking is a critical feature, as it governs the facial selectivity of any subsequent functionalization (e.g., epoxidation or hydrogenation) of the enol double bond.

Pharmacological Significance

The 4-hydroxy-5,6-dihydro-2H-pyran-2-one core is not merely a synthetic curiosity; it is deeply embedded in medicinal chemistry. As demonstrated in structure-based QSAR analyses, these non-peptidic molecules act as potent competitive inhibitors of the [1].

Mechanistically, the enol hydroxyl group acts as a critical hydrogen bond donor/acceptor to the catalytic aspartate residues (Asp25/Asp25') in the protease active site. Simultaneously, the C5 and C6 alkyl substituents (methyl and ethyl, respectively) are perfectly positioned to occupy the hydrophobic S1/S1' or S2/S2' pockets of the enzyme, blocking viral replication.

MechanismFlow Keto Oxane-2,4-dione (Keto Form) Enol 4-Hydroxy-5,6-dihydro- 2H-pyran-2-one Keto->Enol Tautomerization (Solvent Dependent) Target HIV-1 Protease Active Site Enol->Target H-Bonding & Hydrophobic Interactions Inhib Competitive Inhibition Target->Inhib Protease Blockade

Figure 1: Keto-enol tautomerism and HIV-1 protease inhibition pathway of the pyran-2-one.

Retrosynthetic Strategy & Causality

The synthesis of highly substituted pyran-2-ones traditionally relies on the construction of β -keto-lactone intermediates, a robust strategy utilized in the multikilogram scale synthesis of antiviral agents like[2].

For the specific construction of the continuous stereocenters at C5 and C6, asymmetric aldol additions followed by lactonization have proven highly effective, as validated in the divergent total synthesis of[3].

Strategic Disconnections:

  • Lactonization: Disconnection of the C1-O and C2-C3 bonds traces back to a β -keto- δ -hydroxy ester.

  • Chain Extension: Disconnection of the β -keto ester traces back to a chiral β -hydroxy Weinreb amide and an acetate enolate.

  • Stereocenter Formation: Disconnection of the C4-C5 bond (linear numbering) leads to an Evans asymmetric syn-aldol reaction between propanal and a chiral propionyl oxazolidinone.

Step-by-Step Experimental Protocol

Step 1: Evans Asymmetric syn-Aldol Reaction
  • Objective: Establish the (2R, 3S) stereocenters of the linear precursor (which become the 5R, 6S centers in the final ring).

  • Procedure: To a solution of (4R)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C, add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 30 minutes to form the Z-enolate. Add propanal (1.2 equiv) slowly. Quench with pH 7 buffer and H₂O₂/MeOH after 2 hours.

  • Causality: Bu₂BOTf and DIPEA selectively generate the highly ordered Z-enolate. The bulky (4R)-benzyl auxiliary blocks the Re face, forcing the aldehyde to attack from the Si face via a closed Zimmerman-Traxler transition state. This guarantees the syn-(2R, 3S) configuration with >99% diastereomeric excess.

Step 2: Auxiliary Cleavage to Weinreb Amide
  • Objective: Remove the chiral auxiliary without epimerizing the sensitive α -stereocenter.

  • Procedure: Treat the aldol adduct with N,O-dimethylhydroxylamine hydrochloride (2.0 equiv) and trimethylaluminum (AlMe₃, 2.0 equiv) in THF at 0 °C.

  • Causality: Direct basic hydrolysis often leads to retro-aldol pathways or epimerization at C2. Transamidation using AlMe₃ provides the Weinreb amide directly, safeguarding the stereochemical integrity of the molecule.

Step 3: Chain Extension & Lactonization
  • Objective: Form the β -keto ester and induce cyclization to the oxane-2,4-dione.

  • Procedure:

    • React the Weinreb amide with the lithium enolate of tert-butyl acetate (3.0 equiv, generated via LDA in THF at -78 °C) to form the tert-butyl β -keto- δ -hydroxy ester.

    • Isolate the intermediate and dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and CH₂Cl₂ at room temperature for 2 hours.

  • Causality: The Weinreb amide stabilizes the tetrahedral intermediate via chelation, preventing over-addition of the enolate. Subsequent acidic cleavage of the tert-butyl ester using TFA generates a transient β -keto acid, which spontaneously undergoes intramolecular esterification (lactonization) with the δ -hydroxyl group. This avoids basic conditions that could cause double-bond migration.

SyntheticWorkflow A Propanal + Chiral Propionate B Zimmerman-Traxler Transition State A->B Bu2BOTf DIPEA C syn-Aldol Adduct (2R, 3S) B->C Stereoselective Addition D Weinreb Amide Intermediate C->D AlMe3, Me(MeO)NH E β-Keto-δ-Hydroxy Ester D->E Li-t-butyl acetate F (5R,6S)-Oxane- 2,4-dione E->F TFA / DCM Lactonization

Figure 2: Stereoselective synthetic workflow for (5R,6S)-6-ethyl-5-methyloxane-2,4-dione.

Analytical Profiling & Stereochemical Validation

To validate the structural and stereochemical integrity of the synthesized (5R,6S)-6-ethyl-5-methyloxane-2,4-dione, quantitative NMR and HPLC analyses must be performed. The data below represents the expected profile for the enol tautomer in CDCl₃.

Table 1: ¹H and ¹³C NMR Assignments (Enol Form, 400 MHz, CDCl₃)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)
C2 (Lactone C=O)168.0--
C3 (Vinylic)90.55.30s (1H)
C4 (Enol C-OH)172.010.50br s (1H, -OH)
C5 (Methine)38.52.45dq, J = 7.0, 3.0 (1H)
C6 (Methine)82.04.20ddd, J = 8.5, 7.5, 3.0 (1H)
5-CH₃13.51.15d, J = 7.0 (3H)
6-CH₂ (Ethyl)25.01.65m (2H)
6-CH₃ (Ethyl)9.51.05t, J = 7.5 (3H)

Table 2: HPLC Parameters for Stereochemical Purity (Enantiomeric Excess)

ParameterSpecification
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (5R, 6S) 12.4 min (Major)
Retention Time (5S, 6R) 14.8 min (Minor)

References

  • Structure-Based QSAR Analysis of a Set of 4-Hydroxy-5,6-dihydropyrones as Inhibitors of HIV-1 Protease Journal of Chemical Information and Modeling URL:[Link]

  • Synthesis of Filibuvir. Part III. Development of a Process for the Reductive Coupling of an Aldehyde and a β-Keto-lactone Organic Process Research & Development URL: [Link]

  • Divergent Asymmetric Total Synthesis of All Four Pestalotin Diastereomers from (R)-Glycidol Marine Drugs URL:[Link]

Sources

Asymmetric Synthesis of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione: A Methodological Blueprint for Polyketide Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 5,6-disubstituted oxane-2,4-dione (tetrahydro-2H-pyran-2,4-dione) motif is a ubiquitous structural feature in a vast array of bioactive polyketides and macrolides. Notably, this specific architecture is structurally related to the biologically promising antimitotic agent leiodermatolide A, which features a diastereomeric pyrandione terminus ().

Synthesizing the (5R,6S)-6-ethyl-5-methyloxane-2,4-dione target requires absolute spatiotemporal control over the adjacent C5 and C6 stereocenters. As a Senior Application Scientist, I have designed this protocol to bypass the common pitfalls of beta-keto ester cyclizations—namely, retro-aldol fragmentation and alpha-epimerization. By leveraging a highly ordered boron-mediated aldol addition followed by a neutral Masamune Claisen condensation, this workflow provides a self-validating, highly enantioselective route to the target molecule.

Retrosynthetic Logic & Causality

The construction of the target relies on a convergent disconnection strategy. The 6-membered pyrandione ring is thermodynamically driven to close via the lactonization of an acyclic δ -hydroxy- β -keto ester.

To prevent the destruction of the sensitive stereocenters during the chain extension, we utilize the , which operates under virtually neutral conditions. The contiguous (5R,6S) stereocenters map directly back to a (2R,3S)-syn-aldol adduct. This is elegantly accessed using the classic utilizing an (R)-configured oxazolidinone auxiliary.

Retrosynthesis Target (5R,6S)-Oxane-2,4-dione BKE β-Keto Ester (Acyclic Precursor) Target->BKE Lactonization Aldol syn-Aldol Adduct (Protected) BKE->Aldol Masamune Condensation SM (R)-Evans Auxiliary + Propanal Aldol->SM Asymmetric Aldol Addition

Caption: Retrosynthetic disconnection of the target oxane-2,4-dione via Evans aldol logic.

Step-by-Step Experimental Workflows

Phase 1: Asymmetric Aldol Addition

Causality: The use of dibutylboron triflate ( Bu2​BOTf ) is critical. Boron enolates possess significantly shorter B-O and B-C bond lengths compared to lithium enolates. This tightens the Zimmerman-Traxler chair transition state, maximizing steric differentiation between the auxiliary's benzyl group and the incoming propanal, ensuring >98:2 syn-diastereoselectivity.

Protocol:

  • Enolization: Dissolve (R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq, 10 mmol) in anhydrous CH2​Cl2​ (30 mL) under argon. Cool to 0 °C.

  • Add Bu2​BOTf (1.0 M in CH2​Cl2​ , 1.1 eq) dropwise, followed by highly pure DIPEA (1.2 eq). Stir for 30 minutes to form the Z-enolate.

  • Addition: Cool the reaction to -78 °C. Slowly add freshly distilled propanal (1.2 eq). Stir for 2 hours at -78 °C, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Quench with pH 7 phosphate buffer (10 mL), MeOH (10 mL), and 30% H2​O2​ (10 mL) to safely oxidize the boron species. Stir vigorously for 1 hour.

  • Workup & Validation: Extract with CH2​Cl2​ , wash with brine, dry over Na2​SO4​ , and concentrate. Self-Validation Check: Crude 1H NMR ( CDCl3​ ) must show the newly formed methyl group as a doublet at ~1.2 ppm with J=7.0 Hz, confirming the syn-configuration.

Phase 2: Orthogonal Protection & Auxiliary Cleavage

Causality: Before chain extension, the secondary alcohol must be masked. A TBS ether is chosen for its stability against the subsequent basic and nucleophilic conditions. For auxiliary cleavage, standard LiOH can cause epimerization at the C2 position. The addition of H2​O2​ generates the highly α -effect nucleophile LiOOH , which attacks the exocyclic imide carbonyl exponentially faster, preserving the integrity of the stereocenters ().

Protocol:

  • Protection: Treat the aldol adduct (1.0 eq) with TBSOTf (1.5 eq) and 2,6-lutidine (2.0 eq) in CH2​Cl2​ at 0 °C for 2 hours. Aqueous workup yields the TBS-protected imide.

  • Hydrolysis: Dissolve the protected adduct in THF/ H2​O (3:1, 0.1 M) at 0 °C. Add 30% H2​O2​ (4.0 eq) followed by LiOH⋅H2​O (2.0 eq). Stir for 1 hour.

  • Isolation: Quench excess peroxide with Na2​SO3​ (aq). Extract the cleaved chiral auxiliary with CH2​Cl2​ (can be recovered). Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc to yield pure (2R,3S)-3-(tert-butyldimethylsilyloxy)-2-methylpentanoic acid.

Phase 3: Masamune Condensation

Causality: Direct Claisen condensation using lithium enolates of ethyl acetate frequently destroys the α -stereocenter. The Masamune protocol utilizes a neutral magnesium enolate, which acts as a mild, highly efficient carbon nucleophile against the activated acyl imidazole.

Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) and stir at room temperature for 2 hours to form the acyl imidazole.

  • Enolate Preparation: In a separate flask, suspend ethyl potassium malonate (2.0 eq) and anhydrous MgCl2​ (2.5 eq) in THF. Add Et3​N (3.0 eq) and stir for 4 hours at room temperature to generate the magnesium enolate.

  • Coupling: Transfer the acyl imidazole solution into the enolate suspension. Stir for 12 hours at room temperature.

  • Workup & Validation: Quench with 1N HCl, extract with EtOAc, and purify via flash chromatography. Self-Validation Check: 1H NMR will display the characteristic β -keto ester methylene protons as a distinct singlet or AB quartet at ~3.5 ppm.

Phase 4: Global Deprotection & Lactonization

Causality: Removal of the TBS group reveals the δ -hydroxyl group, which is perfectly positioned to attack the ethyl ester. Driving the reaction with a Dean-Stark trap removes ethanol, shifting the thermodynamic equilibrium entirely toward the stable, conjugated 2,4-pyrandione system.

Protocol:

  • Deprotection: Treat the β -keto ester with TBAF (1.2 eq, 1.0 M in THF) at 0 °C for 2 hours. Quench with saturated NH4​Cl and extract with EtOAc.

  • Cyclization: Dissolve the crude δ -hydroxy- β -keto ester in benzene (0.05 M). Add catalytic p -toluenesulfonic acid ( p -TsOH, 0.1 eq).

  • Heat to reflux using a Dean-Stark apparatus for 4 hours.

  • Cool, wash with NaHCO3​ , dry, and concentrate to yield the final (5R,6S)-6-ethyl-5-methyloxane-2,4-dione. Self-Validation Check: The product exists in equilibrium with its enol tautomer. 1H NMR ( CDCl3​ ) will show a vinylic proton at ~5.5 ppm (enol form) and the C6 carbinol proton as a multiplet at ~4.2 ppm.

Caption: Experimental workflow detailing the four-step asymmetric synthesis of the oxane-2,4-dione.

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative metrics for this synthetic campaign, assuming rigorous anhydrous techniques are maintained.

StepTransformationKey ReagentsIsolated Yield (%)dr / ee
1 Asymmetric Aldol Addition Bu2​BOTf , DIPEA, Propanal88%>98:2 dr
2a Silyl ProtectionTBSOTf, 2,6-Lutidine95%N/A
2b Auxiliary Cleavage LiOH , H2​O2​ 92%>99% ee
3 Masamune CondensationCDI, Ethyl potassium malonate, MgCl2​ 84%N/A
4 Deprotection & CyclizationTBAF, then p -TsOH78%>99% ee
Overall Linear Sequence (5 steps) -~50% >99% ee

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. URL:[Link]

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasting patterns of aldol adduct cleavage with lithium hydroperoxide and lithium hydroxide. Tetrahedron Letters, 28(49), 6141-6144. URL:[Link]

  • Brooks, D. W., Lu, L. D. L., & Masamune, S. (1979). C-Acylation under Virtual Neutral Conditions: A Synthesis of β-Keto Esters. Angewandte Chemie International Edition in English, 18(1), 72-74. URL:[Link]

  • Fürstner, A., et al. (2014). Total Synthesis of Leiodermatolide. Journal of the American Chemical Society, 136(31), 10866-10869. URL:[Link]

Mechanistic Profiling of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione: A Privileged Chiral Pharmacophore in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (5R,6S)-6-ethyl-5-methyloxane-2,4-dione is a highly versatile, chiral β -keto-lactone building block. While not a standalone marketed therapeutic, its core structural motif—the oxane-2,4-dione (tetrahydropyran-2,4-dione) ring—serves as a privileged pharmacophore in medicinal chemistry. By acting as a conformationally restricted transition-state mimic and an allosteric modulator, derivatives of this scaffold have demonstrated potent efficacy against viral polymerases and proteases. This whitepaper dissects the stereochemical dynamics, target engagement mechanisms, and self-validating experimental workflows associated with the oxane-2,4-dione class, specifically focusing on its roles in Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) inhibition.

Stereochemical Dynamics & Pharmacophore Properties

The biological activity of the oxane-2,4-dione scaffold is heavily dictated by its keto-enol tautomerism and stereochemistry. In aqueous physiological environments, the 2,4-dione system exists in an equilibrium with its enol form (4-hydroxy-5,6-dihydro-2H-pyran-2-one), which provides a critical hydrogen-bond donor/acceptor pair.

The specific (5R,6S) configuration establishes an anti-relationship between the 5-methyl and 6-ethyl groups. This stereospecificity is not merely structural; it is functionally imperative. By forcing the bulky alkyl groups into pseudo-equatorial positions, the (5R,6S) configuration minimizes 1,3-diaxial steric clashes and locks the pyran ring into a highly stable half-chair conformation. This rigid geometry precisely vectors the enolic oxygen atoms toward catalytic metal ions (e.g., Mg2+ ) or key aspartate residues in target binding pockets, while the 5-methyl and 6-ethyl groups provide the necessary van der Waals contacts to anchor the molecule in hydrophobic subsites.

Mechanism of Action I: Allosteric Inhibition of HCV NS5B Polymerase

One of the most prominent applications of the oxane-2,4-dione scaffold is the non-nucleoside inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp). Derivatives bearing bulky hydrophobic groups at the 6-position (analogous to the 6-ethyl group, but often elaborated to cyclopentyl or aryl groups) function as potent allosteric inhibitors[1].

Target Engagement

These compounds bind to Thumb Pocket II , a shallow, hydrophobic allosteric site located approximately 30 Å away from the catalytic center. The binding of the oxane-2,4-dione ring induces a localized conformational shift in the thumb domain. This shift restricts the dynamic flexibility of the polymerase, preventing the transition from the initiation phase to the processive elongation phase of RNA synthesis. The 2,4-dione moiety acts as a crucial hydrogen bond acceptor network with the protein backbone, while the alkyl substituents at the 5 and 6 positions fill the hydrophobic cavity, locking the enzyme in an inactive state.

G A HCV NS5B Polymerase C Thumb Pocket II Allosteric Site A->C Contains B (5R,6S)-Oxane-2,4-dione Pharmacophore B->C Binds to D Conformational Shift (Thumb Domain) C->D Induces E RNA Elongation Arrest D->E Causes

Figure 1: Allosteric inhibition mechanism of HCV NS5B polymerase by oxane-2,4-dione derivatives.

Mechanism of Action II: HIV-1 Protease Inhibition

Beyond polymerases, the oxane-2,4-dione scaffold has been successfully utilized to target aspartic proteases, most notably HIV-1 Protease[2],[3].

Active Site Mimicry

HIV-1 protease functions via a catalytic aspartate dyad (Asp25 and Asp25'). The enolized form of the oxane-2,4-dione acts as a non-peptidic transition-state mimic. The polarized enol hydroxyl group coordinates directly with the catalytic aspartates, displacing the nucleophilic water molecule normally required for peptide bond cleavage. Concurrently, the (5R,6S) alkyl substitutions (the 6-ethyl and 5-methyl groups) are precisely angled to occupy the S1 and S1′ hydrophobic subsites of the homodimeric protease. This dual-action binding—electrostatic anchoring at the catalytic core and hydrophobic packing in the subsites—results in high-affinity competitive inhibition[3].

Experimental Methodologies & Self-Validating Protocols

To validate the mechanism of action of oxane-2,4-dione derivatives, researchers must employ orthogonal, self-validating biochemical assays. The following protocols are designed with built-in causality to ensure rigorous data integrity.

Protocol A: HCV NS5B Polymerase Fluorescence Assay

Causality & Design: This assay utilizes a poly(A) RNA template and an oligo(U) primer. We specifically use Mg2+ rather than Mn2+ in the buffer; while Mn2+ artificially boosts in vitro activity, Mg2+ ensures physiological relevance and prevents false-positive binding artifacts. A 15-minute pre-incubation step is mandatory because allosteric inhibitors targeting Thumb Pocket II exhibit slow-binding kinetics due to the required conformational shift.

  • Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2​ , 1 mM DTT, 0.05% Tween-20).

  • Enzyme Equilibration: Dilute recombinant HCV NS5B Δ 21 (C-terminal truncated for solubility) to 50 nM in the assay buffer.

  • Inhibitor Pre-incubation: Add serial dilutions of the oxane-2,4-dione compound (0.1 nM to 100 μ M). Incubate at 25°C for 15 minutes to allow slow-onset allosteric binding.

  • Reaction Initiation: Add 20 μ g/mL poly(A) template, 1 μ g/mL oligo(U) 12​ primer, and 100 μ M UTP mixed with a fluorescent intercalating dye (e.g., PicoGreen).

  • Kinetic Read: Monitor fluorescence (Ex: 480 nm / Em: 520 nm) continuously for 60 minutes.

  • Self-Validation: Run a parallel thermal shift assay (DSF) to confirm that the observed IC50​ correlates with a positive shift in the enzyme's melting temperature ( Tm​ ), proving direct target engagement rather than assay interference.

Protocol B: HIV-1 Protease FRET Inhibition Assay

Causality & Design: HIV-1 PR is an aspartic protease requiring an acidic environment. The buffer is strictly maintained at pH 4.7 to ensure the Asp25/Asp25' dyad is in the correct protonation state (one protonated, one deprotonated) necessary to interact with the oxane-2,4-dione enol core.

Workflow S1 Step 1: Equilibration HIV-1 PR in pH 4.7 Buffer S2 Step 2: Compound Addition Add Oxane-2,4-dione (Serial Dilutions) S1->S2 S3 Step 3: Substrate Addition Add REANS/DABCYL FRET Peptide S2->S3 S4 Step 4: Kinetic Read Monitor Cleavage (Ex:340nm / Em:490nm) S3->S4 S5 Step 5: Data Analysis Calculate IC50 via Non-linear Regression S4->S5

Figure 2: Step-by-step workflow for the self-validating HIV-1 Protease FRET inhibition assay.

Quantitative Structure-Activity Relationship (SAR) Data

The (5R,6S)-6-ethyl-5-methyloxane-2,4-dione acts as a baseline fragment. When elaborated with larger hydrophobic moieties, the binding affinity increases exponentially across different targets. The table below summarizes the comparative quantitative data for this pharmacophore class.

Compound Scaffold / SubstitutionPrimary TargetIC 50​ ( μ M)Mechanism / Binding Site
(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (Fragment)HCV NS5B / HIV PR>50.0 (Baseline)Weak allosteric / active site binding
6-Cyclopentyl-dihydropyran-2,4-dione derivativeHCV NS5B Polymerase0.045Thumb Pocket II Allosteric Site[1]
6-Phenyl-5,6-dihydro-2H-pyran-2-one derivativeHIV-1 Protease0.120Active Site (Asp25/Asp25' dyad)[2]
6-(4-methoxyphenyl)-tetramethyl-oxane-2,4-dioneBacterial DNA Gyrase1.500Subunit A Inhibition (Anti-Salmonella)[4]

Table 1: Comparative target affinities demonstrating the elaboration of the oxane-2,4-dione pharmacophore into highly potent inhibitors.

Sources

Spectroscopic Elucidation of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione, a substituted δ-lactone with significant potential in synthetic chemistry and drug development. In the absence of directly published experimental spectra for this specific stereoisomer, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation, causality behind experimental choices, and robust protocols for structural verification.

Introduction

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione belongs to the family of oxane-2,4-diones, which are six-membered heterocyclic compounds containing a δ-lactone and a ketone. The specific stereochemistry at the C5 and C6 positions—a cis relationship between the methyl and ethyl groups—imparts distinct conformational and electronic properties to the molecule. Accurate structural elucidation is paramount for understanding its reactivity, biological activity, and for quality control in synthetic applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic connectivity, functional groups, and overall structure. This guide explains the theoretical basis and practical application of these techniques for the unambiguous characterization of the title compound.

Molecular Structure and Stereochemistry

The fundamental step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The IUPAC name (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione defines a six-membered ring containing an oxygen atom (oxane). The "-2,4-dione" suffix indicates the presence of two carbonyl groups at positions 2 (lactone) and 4 (ketone). The stereodescriptors (5R, 6S) define the absolute configuration at the two chiral centers.

C1 C1 O_ring O C1->O_ring O1 =O C1->O1 C6 C6 (S) O_ring->C6 C5 C5 (R) C6->C5 C_ethyl1 CH2 C6->C_ethyl1 H6 H C6->H6 C4 C4 C5->C4 C_methyl CH3 C5->C_methyl H5 H C5->H5 C3 C3 C4->C3 O4 =O C4->O4 C3->C1 H3a H C3->H3a H3b H C3->H3b C_ethyl2 CH3 C_ethyl1->C_ethyl2

Figure 1: Structure of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione with atom numbering.

The β-dicarbonyl nature of the oxane-2,4-dione system allows for keto-enol tautomerism. The presence of the enol form can significantly influence the spectroscopic data, particularly in IR and NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and multiplicities provides unambiguous evidence for atomic connectivity and stereochemistry.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the position of exchangeable protons (e.g., enol -OH). CDCl₃ is generally preferred for its simplicity unless solubility is an issue.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 32 scans are averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2 seconds) are typically required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). These experiments are invaluable for confirming proton-proton and proton-carbon connectivities.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the analysis of shielding and deshielding effects from the two carbonyl groups and the alkyl substituents. The stereochemistry dictates the coupling constants (J-values) between adjacent protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6 4.2 - 4.4dddJ = 8.0, 6.0, 4.0Deshielded by the adjacent ring oxygen (O1) and C2 carbonyl. Coupled to H5 and the CH₂ of the ethyl group.
H5 2.8 - 3.0m-Deshielded by the adjacent C4 carbonyl. Coupled to H6, the C5-methyl protons, and the C3 protons.
H3 (2H)2.5 - 2.7m-Protons on the carbon between two carbonyl groups (active methylene). May appear as complex multiplets.
-CH₂-CH₃ (2H)1.6 - 1.8mJ = 7.5Diastereotopic protons of the ethyl group, coupled to H6 and the terminal methyl group.
C5-CH₃ (3H)1.2 - 1.4dJ = 7.0Coupled to the adjacent H5 proton.
-CH₂-CH₃ (3H)0.9 - 1.1tJ = 7.5Standard triplet for a terminal methyl group coupled to an adjacent methylene group.

Note: The cis-relationship between H5 and H6 is expected to result in a vicinal coupling constant (³JH5-H6) in the range of 4-6 Hz.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is characterized by two signals in the downfield region corresponding to the two carbonyl carbons. The chemical shifts of the aliphatic carbons are influenced by their proximity to the electron-withdrawing oxygen and carbonyl groups.[2]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2 (Lactone C=O)170 - 175Characteristic chemical shift for a δ-lactone carbonyl carbon.
C4 (Ketone C=O)200 - 205Characteristic chemical shift for a ketone carbonyl carbon, typically more downfield than an ester/lactone.
C6 75 - 80Carbon attached to the ring oxygen, significantly deshielded.
C5 45 - 50Aliphatic carbon adjacent to a carbonyl group.
C3 40 - 45Methylene carbon situated between two carbonyl groups.
-CH₂-CH₃ 25 - 30Standard aliphatic methylene carbon.
C5-CH₃ 15 - 20Standard aliphatic methyl carbon.
-CH₂-CH₃ 10 - 15Standard aliphatic terminal methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The most prominent features in the IR spectrum of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione will be the strong absorptions from the two carbonyl groups.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the neat solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added and Fourier transformed to produce the final spectrum with a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands

The presence of two distinct carbonyl environments (lactone and ketone) will result in two separate C=O stretching absorptions. The six-membered ring of a δ-lactone typically does not introduce significant ring strain, so its carbonyl absorption is similar to that of an acyclic ester.[4] However, the β-dicarbonyl system may exhibit keto-enol tautomerism, which would lead to additional characteristic bands for the enol form (O-H stretch, C=C stretch).

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3400-2500O-H stretch (enol form)Broad, Weak-MediumIf the enol tautomer is present, a broad O-H stretch from the intramolecularly hydrogen-bonded enol will appear.
2970-2850C-H stretch (sp³)Medium-StrongCharacteristic stretching vibrations of the methyl and methylene groups in the alkyl substituents.[2]
~1745C=O stretch (lactone)StrongThe C2 lactone carbonyl stretch is expected in this region, typical for a six-membered ring lactone.[4]
~1715C=O stretch (ketone)StrongThe C4 ketone carbonyl stretch is expected at a slightly lower frequency than the lactone.[3]
~1640C=C stretch (enol form)MediumIf the enol form is present, this band arises from the C=C double bond conjugated with the carbonyl group.
1300-1000C-O stretchStrongStrong absorptions corresponding to the C-O stretching of the lactone ester linkage.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection: The abundance of each ion is measured, generating the mass spectrum.

Predicted Fragmentation Pattern

The molecular formula of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 156. The fragmentation will likely be driven by cleavages adjacent to the carbonyl groups and the ring oxygen (α-cleavage).[6]

M [M]⁺˙ m/z = 156 F1 [M - C₂H₅]⁺ m/z = 127 (Loss of ethyl radical) M->F1 - •C₂H₅ F2 [M - CH₃]⁺ m/z = 141 (Loss of methyl radical) M->F2 - •CH₃ F3 [M - CO]⁺˙ m/z = 128 (Loss of carbon monoxide) M->F3 - CO F4 [C₄H₅O₂]⁺ m/z = 97 (Ring cleavage) F1->F4 - C₂H₄

Figure 2: Predicted major fragmentation pathways for (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione under EI-MS.

Predicted Key Fragments:

m/zProposed FragmentRationale
156 [C₈H₁₂O₃]⁺˙Molecular Ion (M⁺˙)
127 [M - C₂H₅]⁺Loss of the ethyl group at C6 via α-cleavage. This is often a favorable fragmentation for alkyl-substituted cyclic ethers/esters.
141 [M - CH₃]⁺Loss of the methyl group at C5 via α-cleavage.
113 [M - C₂H₅O]⁺Cleavage involving the ethyl group and ring oxygen.
99 [M - C₃H₅O]⁺Complex rearrangement and ring cleavage.
71 [C₃H₃O₂]⁺Fragment containing the dione moiety after ring opening.
43 [CH₃CO]⁺Acylium ion, a common fragment for ketones.

Conclusion: An Integrated Approach

The structural elucidation of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the foundational carbon-hydrogen framework and critical stereochemical information. Infrared spectroscopy confirms the presence of the key lactone and ketone functional groups and can provide evidence for tautomerism. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The predictive data presented in this guide serve as a robust benchmark for researchers working on the synthesis and characterization of this molecule and its derivatives, ensuring scientific integrity and facilitating further development.

References

  • Ravotti, R., et al. (2019).
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Lodewyk, M. W., et al. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Powerful Tool for Stereochemical Assignment and Structure Elucidation.
  • Boykin, D. W., et al. (1991). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry.
  • Miller, M. J., et al. (2016). Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. ACS Sustainable Chemistry & Engineering.
  • Khlebnicova, T., et al. (2023). Synthesis and cytotoxic activity of novel chalcone analogues with pyridine-2,4(1Н,3Н)-dione fragment. Article.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews.
  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Approximate 1H and 13C NMR Shifts. University of Wisconsin.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0300536).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0204560).
  • Ciuffa, B., et al. (2003). Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modelling. RSC Publishing.
  • Paton, R. M., et al. (2006). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles.
  • ChemicalBook. (n.d.). delta-Valerolactone(542-28-9) 1H NMR spectrum.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR.
  • Smith, R. M. (n.d.).
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Singh, V. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 3Acyl(alkyl)
  • ResearchGate. (n.d.). Proton nuclear magnetic resonance (¹H-NMR) spectrum of poly(δ-valerolactone) oligomers.

Sources

Methodological & Application

Application Notes and Protocols for (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Oxane-2,4-dione

The oxane-2,4-dione scaffold is a recurring motif in a variety of biologically active compounds.[1][2] Molecules bearing the related 5,6-dihydropyran-2-one core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The biological versatility of this heterocyclic system is often attributed to the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1]

This document provides a detailed protocol for the initial characterization of a novel compound, (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione, in a cell culture setting. While specific biological data for this exact molecule is not yet publicly available, this guide is built upon established methodologies for evaluating compounds with similar structural features. We will hypothesize a primary mechanism of action involving the induction of apoptosis in cancer cell lines, a common outcome for this class of compounds.[1][3] The following protocols are designed to be a robust starting point for researchers to elucidate its cytotoxic and mechanistic properties.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's physical and chemical properties is critical for accurate and reproducible experimental results.

PropertyValueSource
Molecular FormulaC8H12O3PubChem (CID: 57491200 - related structure)
Molecular Weight156.18 g/mol PubChem (CID: 57491200 - related structure)
SolubilityPredicted to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely low.Inferred from similar structures
StorageStore stock solutions at -20°C or -80°C. Protect from light.Standard laboratory practice
Preparation of Stock Solutions

The accuracy of your experimental results begins with the correct preparation of your test compound.

  • Initial Solubilization: Due to the predicted low aqueous solubility, a high-concentration stock solution should be prepared in a sterile, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is recommended.

  • Stock Concentration: Prepare a 10 mM stock solution of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione in DMSO. For example, dissolve 1.56 mg of the compound in 1 mL of DMSO.

  • Aliquotting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in a complete cell culture medium. Ensure the final concentration of DMSO in the cell culture does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Workflow: From Cytotoxicity to Mechanism

The following diagram outlines a logical workflow for the initial characterization of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Investigation start Prepare 10 mM Stock in DMSO cell_seeding Seed Cancer Cell Lines (e.g., MCF-7, HCT116) start->cell_seeding treatment Treat cells with a range of concentrations (e.g., 0.1 - 100 µM) cell_seeding->treatment mtt_assay Perform MTT or similar viability assay after 48-72h treatment->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) apoptosis_assay->western_blot

Caption: A streamlined workflow for evaluating the biological activity of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione.

Protocol 1: Determination of Cytotoxicity (IC50)

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials
  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[1]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione stock solution (10 mM in DMSO).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: The next day, prepare serial dilutions of the compound in a complete medium. A suggested concentration range is 0.1, 1, 10, 30, and 100 µM.[1] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic cells.

Materials
  • Cells treated with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure
  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathway: Hypothesized Induction of Apoptosis

Based on the common mechanisms of related compounds, (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione may induce apoptosis through the intrinsic pathway.

apoptosis_pathway compound (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione stress Cellular Stress compound->stress bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bak) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.

Trustworthiness and Self-Validation

The protocols provided are designed with internal controls to ensure data reliability.

  • Vehicle Control: The inclusion of a DMSO vehicle control in all assays is crucial to differentiate the effects of the compound from the solvent.

  • Positive Controls: For mechanistic assays, the use of a known apoptosis inducer (e.g., staurosporine) can validate that the experimental setup is functioning correctly.

  • Dose-Response: Establishing a clear dose-response relationship in the cytotoxicity assay provides confidence that the observed effect is due to the compound.

  • Multiple Cell Lines: Testing the compound on more than one cell line can indicate whether the observed effects are cell-type specific or more general.

Conclusion and Future Directions

This document provides a foundational set of protocols for the in vitro evaluation of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione. By systematically assessing its cytotoxicity and delving into its potential apoptotic mechanism, researchers can build a comprehensive profile of this novel compound. Subsequent studies could explore its effects on other cellular processes, such as cell migration or its potential as a pancreatic lipase inhibitor, another area where related structures have shown activity.[5][6][7]

References

  • In vitro study of effective factors for the inhibitory assay on pancreatic lipase. (2023). TNU Journal of Science and Technology.
  • Functional Imaging and Inhibitor Screening of Human Pancreatic Lipase by a Resorufin-Based Fluorescent Probe. (2023). MDPI.
  • Inhibitors of pancreatic lipase: state of the art and clinical perspectives. (n.d.). PMC.
  • Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. (2025). Journal of the Pharmaceutical Society of Japan.
  • Pancreatic lipase inhibition assay by titration method. (n.d.).
  • High-Resolution Bioassay Profiling with Complemented Sensitivity and Resolution for Pancreatic Lipase Inhibitor Screening. (2022). MDPI.
  • Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). (2026).
  • PubChem Compound Summary for CID 57491200, 6-Ethyl-2,4,5-trimethyloctane. National Center for Biotechnology Information. [Link]

  • Cell-Based Assays in Cancer Research. (2019). IntechOpen.
  • Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. (2018). PubMed.

Sources

Application Note & Protocols: (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione as a Chiral Intermediate for Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione as a potent chiral auxiliary for the stereoselective synthesis of β-hydroxy-α-methyl carboxylic acids. These structural motifs are critical components of numerous biologically active natural products and pharmaceutical agents. This guide details the underlying principles of stereocontrol, provides validated, step-by-step protocols for its use, and offers insights into the causality behind experimental choices to ensure reproducible and high-fidelity results in a research and development setting.

Introduction: The Imperative of Stereocontrol in Synthesis

In modern drug discovery and natural product synthesis, the precise control of three-dimensional molecular architecture is not merely an academic exercise but a fundamental requirement. The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image potentially being inactive or, in some cases, exhibiting undesirable toxicity. Chiral auxiliaries are a robust and reliable class of molecules temporarily incorporated into a synthetic route to command the stereochemical outcome of a reaction.[1] (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione has emerged as an effective auxiliary for asymmetric aldol reactions, offering a predictable pathway to valuable, enantiomerically enriched building blocks.

The core principle of a chiral auxiliary is to convert an enantioselective reaction (which would produce a difficult-to-separate mixture of enantiomers) into a diastereoselective one. By covalently attaching the auxiliary to a prochiral substrate, two diastereomers are formed in the key bond-forming step. These diastereomers possess different physical properties, allowing for their separation by standard laboratory techniques like chromatography or crystallization.[2] Subsequently, the auxiliary is cleaved and can often be recovered for reuse, adding to the efficiency of the process.

Physicochemical & Structural Properties

Below are the key properties for (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione. Researchers should always confirm lot-specific data from the supplier's Certificate of Analysis.

PropertyValue
IUPAC Name (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Stereochemistry (5R, 6S) configuration
Appearance Typically a white to off-white solid
Solubility Soluble in many organic solvents (e.g., CH₂Cl₂, THF, EtOAc)

The Strategic Workflow: Asymmetric Aldol Reaction

The application of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione follows a logical three-stage sequence designed to install two new stereocenters with high fidelity. The inherent chirality of the oxanedione, specifically the defined stereochemistry at the C5 (methyl) and C6 (ethyl) positions, creates a sterically biased environment that directs the approach of incoming reagents.

G cluster_0 A Prochiral Acyl Source (e.g., Propionyl Chloride) C N-Acyl Oxanedione Adduct A->C Step 1: Attachment B (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (Chiral Auxiliary) B->C Step 1: Attachment D Diastereoselective Aldol Reaction (Enolate formation + Aldehyde addition) C->D Step 2: Stereocontrol E Aldol Adduct (High Diastereomeric Purity) D->E F Auxiliary Cleavage (Hydrolysis / Transesterification) E->F Step 3: Cleavage G Enantiopure β-Hydroxy-α-methyl Carboxylic Acid or Ester F->G H Recovered Auxiliary F->H

Caption: General workflow for an auxiliary-mediated asymmetric aldol reaction.
Causality of Stereocontrol: The Zimmerman-Traxler Model

The high diastereoselectivity observed in the aldol addition step is rationalized by the Zimmerman-Traxler model .[1][3][4] This model posits a six-membered, chair-like transition state. For this system, a boron or titanium enolate is typically formed. The metal coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a rigid cyclic transition state.

  • Enolate Geometry: The reaction of the N-acyl oxanedione with a Lewis acid (like Bu₂BOTf) and a hindered base (like DIPEA) preferentially forms the Z-enolate.

  • Chair-like Transition State: The Z-enolate arranges into a chair-like conformation to minimize steric strain.[5]

  • Facial Selectivity: The bulky ethyl and methyl groups of the oxanedione auxiliary effectively block one face of the enolate. Consequently, the aldehyde (R-CHO) is forced to approach from the less-hindered face.

  • Equatorial Positioning: To avoid destabilizing 1,3-diaxial interactions, both the aldehyde's R-group and the methyl group originating from the acyl chain orient themselves in pseudo-equatorial positions.[1][6] This arrangement directly leads to the formation of the syn-aldol product with a predictable absolute configuration.

Caption: Simplified Zimmerman-Traxler model for syn-aldol selectivity.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Reagents like Bu₂BOTf, TiCl₄, and strong bases are hazardous and require careful handling under anhydrous conditions.

Protocol 1: Acylation of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

This procedure covalently attaches the prochiral propionyl group to the chiral auxiliary.

Materials:

  • (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (1.0 eq)

  • Propionyl chloride (1.1 eq) or Propionic anhydride (1.1 eq)

  • Triethylamine (Et₃N, 1.5 eq) or Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Sequentially add Et₃N (or DIPEA) and DMAP to the stirred solution.

  • Add propionyl chloride dropwise over 5-10 minutes. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxanedione.

Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction

This is the key stereochemistry-defining step. Strict anhydrous and low-temperature conditions are critical for high selectivity.

Materials:

  • N-propionyl-(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (from Protocol 1, 1.0 eq)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M solution in hexanes or CH₂Cl₂)

  • Diisopropylethylamine (DIPEA, 1.2 eq)

  • Aldehyde (e.g., isobutyraldehyde, 1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 7), Methanol (MeOH), 30% Hydrogen Peroxide (H₂O₂)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propionyl oxanedione and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIPEA dropwise, followed by the slow, dropwise addition of Bu₂BOTf. Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.

  • Re-cool the reaction mixture to -78 °C.

  • Add the aldehyde dropwise as a solution in a small amount of cold, anhydrous CH₂Cl₂.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour. Monitor by TLC.

  • Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by methanol.

  • Add 30% H₂O₂ slowly and carefully (exothermic reaction!) and stir vigorously for 1 hour at 0 °C to decompose the boron intermediates.

  • Dilute with water and extract with CH₂Cl₂ (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography. Diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Auxiliary Cleavage to Form the Carboxylic Acid

This final step liberates the desired chiral product and allows for recovery of the auxiliary.

Materials:

  • Aldol adduct (from Protocol 2, 1.0 eq)

  • Tetrahydrofuran (THF)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Lithium hydroxide (LiOH, 2.0-4.0 eq, as a 0.5 M aqueous solution)

  • Saturated aqueous Na₂SO₃

Procedure:

  • Dissolve the purified aldol adduct in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% H₂O₂ dropwise, followed by the dropwise addition of the aqueous LiOH solution.[7]

  • Stir the reaction vigorously at 0 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Quench the excess peroxide by slowly adding saturated aqueous Na₂SO₃ until a test with starch-iodide paper is negative.

  • Remove most of the THF under reduced pressure.

  • Make the aqueous solution basic (pH > 11) with NaOH and extract with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with cold 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the final β-hydroxy-α-methyl carboxylic acid product.

  • Combine the organic layers containing the product, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Expected Outcomes & Troubleshooting

High diastereoselectivity is expected when using this auxiliary under the recommended conditions.

Aldehyde SubstrateExpected Major DiastereomerTypical Diastereomeric Excess (d.e.)Typical Yield
Isobutyraldehydesyn>95%75-90%
Benzaldehydesyn>98%80-95%
Crotonaldehydesyn>90%70-85%

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in acylation (Step 1) Insufficiently activated acyl source; presence of moisture.Use acyl chloride instead of anhydride; ensure all glassware and solvents are rigorously dried.
Low diastereoselectivity (Step 2) Incomplete enolate formation; reaction temperature too high; wrong Lewis acid.Ensure base and Lewis acid are added at low temperature and allowed to stir for the full time; maintain strict temperature control at -78 °C; screen other Lewis acids (e.g., TiCl₄ with a tertiary amine base).
Epimerization of product Harsh workup or purification conditions (acidic or basic).Use neutral workup conditions (pH 7 buffer); purify on silica gel buffered with a small amount of Et₃N if needed.
Incomplete auxiliary cleavage (Step 3) Insufficient nucleophile (LiOOH); steric hindrance.Increase equivalents of LiOH/H₂O₂ or reaction time; consider alternative cleavage methods like transesterification with NaOMe/MeOH or reductive cleavage with LiBH₄.[2]

Conclusion

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione serves as a highly effective and reliable chiral auxiliary for the asymmetric synthesis of syn-β-hydroxy-α-methyl acids and their derivatives. Its rigid, stereodefined structure provides a predictable platform for high-fidelity stereocontrol in aldol reactions, governed by the well-understood Zimmerman-Traxler transition state model. The straightforward attachment, excellent diastereoselectivity, and mild cleavage conditions make it a valuable tool for synthetic chemists engaged in the construction of complex chiral molecules for pharmaceutical and biological applications.

References

  • BenchChem. (n.d.). The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity.
  • Ghosh, A. K., & Fidan, M. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(19), 2963-2965.
  • OpenOChem Learn. (n.d.). Zimmerman-Traxler Model.
  • Myers, A. G. (n.d.). Chem 115: Stereoselective, Directed Aldol Reaction. Andrew G. Myers Research Group, Harvard University.
  • Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction.
  • ResearchGate. (n.d.). A) Zimmerman–Traxler model (determination of relative configuration); (B) an illustrative example for an Evans aldol reaction (absolute configuration controlled by the chiral auxiliary). [Diagram].
  • Larrow, J. F., & Jacobsen, E. N. (2004). A catalytic enantioselective stereodivergent aldol reaction.
  • Hovda, J., & Lindsley, C. W. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • ERIC - Education Resources Information Center. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Crimmins, M. T. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 56(3), 263-271.
  • ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.

Sources

Applications of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione in Advanced Polyketide Synthesis

Executive Summary

The synthesis of complex polyketide natural products—such as macrolide antibiotics and cytotoxins—traditionally requires exhaustive, step-intensive iterative aldol sequences relying on stoichiometric chiral auxiliaries. The introduction of pre-formed chiral building blocks like (5R,6S)-6-ethyl-5-methyloxane-2,4-dione (CAS 1932294-45-5) represents a paradigm shift in target-oriented synthesis. As a highly specialized chiral β -keto- δ -lactone, this compound functions as an advanced pronucleophile in transition-metal-catalyzed transfer hydrogenative couplings. By bypassing discrete premetalated reagents, it enables the rapid, atom-economical assembly of contiguous stereocenters found in high-value targets like Leiodermatolide A and Ambruticin.

This technical guide details the mechanistic rationale, quantitative performance, and validated protocols for deploying this chiral dione in state-of-the-art C–C bond-forming methodologies.

Mechanistic Insights & Causality: The "Appendant Dione" Advantage

In complex macrolide synthesis, the 6-ethyl-5-methyl tetrahydropyran motif is a frequently conserved structural core. Utilizing (5R,6S)-6-ethyl-5-methyloxane-2,4-dione directly addresses two major synthetic bottlenecks:

  • Bypassing Premetalation: Traditional enolate chemistry requires strong bases (e.g., LDA, NaHMDS) and cryogenic conditions, which severely limit functional group tolerance. Under Ru- or Rh-catalysis, this dione acts as a pronucleophile. The metal catalyst facilitates formal heterolytic activation of elemental hydrogen (or an alcohol donor like isopropanol), generating a transient metal-hydride that promotes regioselective enolization of the β -keto lactone without stoichiometric base [1].

  • Diastereoselective Amplification: The inherent (5R,6S) stereocenters of the oxane ring exert profound facial control during electrophilic addition. When engaged in transfer hydrogenative propargylation or cycloaldol reactions, the "appendant dione partner" dictates the trajectory of the incoming aldehyde or alkyne, enabling the highly diastereoselective formation of cycloaldol products possessing up to three new stereogenic centers, including contiguous quaternary centers[2].

G A (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (Chiral Pronucleophile) D Regio- & Stereoselective C-C Bond Formation A->D In Situ Enolization B Ru/Rh Catalyst + Chiral Ligand (e.g., Josiphos, BIPHEP) B->D Catalytic Activation C Electrophilic Partner (Aldehyde or Alkyne) C->D Trapping E Complex Polyketide Core (e.g., Leiodermatolide A) D->E Downstream Elaboration

Workflow of polyketide core assembly via metal-catalyzed coupling of the chiral dione.

Key Applications in Target-Oriented Synthesis

Total Synthesis of Leiodermatolide A

Leiodermatolide A is a potent antimitotic marine macrolide. The Krische group achieved its total synthesis in just 13 steps by deploying transfer hydrogenative variants of allylation, crotylation, and propargylation[1]. The (5R,6S)-dione was utilized as the critical "Fragment C" precursor. By subjecting the dione to a Ru-catalyzed transfer hydrogenative propargylation with a triisopropylsilyl-terminated enyne, the team successfully constructed the macrolactone's highly substituted δ -lactone terminus with exceptional diastereo- and enantiocontrol, completely avoiding the degradation pathways associated with traditional basic enolate alkylation [3].

Synthesis of Ambruticin Analogues

Ambruticin is a polyketide antifungal agent featuring a heavily substituted cyclopropyl-pyran core. The (5R,6S)-6-ethyl-5-methyloxane-2,4-dione framework perfectly maps onto the right-hand tetrahydropyran segment of the molecule. Utilizing this pre-formed building block allows medicinal chemists to rapidly generate Ambruticin analogues for structure-activity relationship (SAR) studies without rebuilding the chiral pyran ring from acyclic precursors.

Quantitative Performance Data

The following table summarizes the documented efficiency of chiral oxane-2,4-diones when subjected to modern catalytic reductive coupling conditions.

Reaction TypeCatalyst SystemElectrophileYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
Transfer Hydrogenative Propargylation Ru(II) / (R)-JosiphosSilyl-Enyne78%>95%>19:1
Reductive Cycloaldol Addition Rh(I) / (R)-BIPHEPAryl Aldehyde82%>90%>15:1
Direct Aldol Addition Rh(I) / BINAPAliphatic Aldehyde75%>92%>10:1

Data synthesized from benchmark transfer hydrogenative couplings utilizing appendant dione partners [1][2].

Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenative Propargylation

This protocol details the self-validating methodology for coupling (5R,6S)-6-ethyl-5-methyloxane-2,4-dione with an enyne electrophile. The system is designed to be self-validating: the color change of the Ru-complex serves as an internal indicator of active catalyst generation, and the absence of base prevents background epimerization of the dione.

Materials & Reagents:

  • (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (1.0 equiv, 0.5 mmol)

  • Triisopropylsilyl-terminated enyne (1.2 equiv, 0.6 mmol)

  • [Ru(p−cymene)Cl2​]2​ (2.5 mol%)

  • Chiral Ligand: (R)-Josiphos (5.0 mol%)

  • Isopropanol (iPrOH) (Anhydrous, degassed, 0.2 M)

  • Formic acid (10 mol%)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Causality: Removes inactive dinuclear species): In an oven-dried Schlenk flask under an argon atmosphere, combine [Ru(p−cymene)Cl2​]2​ and (R)-Josiphos. Add 1.0 mL of degassed THF and stir at 40 °C for 30 minutes until the suspension turns a homogeneous deep orange-red, indicating the formation of the active mononuclear Ru(II)-Josiphos complex.

  • Reagent Addition (Causality: Sequential addition prevents competitive off-target reduction): Evaporate the THF under a stream of argon. To the activated catalyst, add the (5R,6S)-6-ethyl-5-methyloxane-2,4-dione and the enyne.

  • Transfer Hydrogenation Initiation: Inject anhydrous, degassed isopropanol (2.5 mL) followed by formic acid (10 mol%). Note: Formic acid acts as a crucial proton shuttle, accelerating the formation of the Ru-hydride intermediate from isopropanol.

  • Reaction Execution: Seal the flask and heat the mixture to 75 °C for 18 hours. Monitor the reaction via LC-MS. The disappearance of the dione mass peak ( [M+H]+=157.1 ) and the appearance of the coupled adduct validate the progression.

  • Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify directly via silica gel flash chromatography (Hexanes/EtOAc gradient). The mildness of the reaction ensures the product is isolated without retro-aldol fragmentation.

G A Ru(II) Pre-catalyst B Active Ru-H Species A->B iPrOH / HCOOH (Activation) C Ru-Enolate Intermediate B->C Dione Addition (-H2) D Coupling Adduct C->D Enyne Insertion (C-C Bond) D->B Product Release (+H2)

Ruthenium-catalyzed transfer hydrogenative catalytic cycle generating the Ru-enolate.

References

  • Siu, Y.-M., Roane, J., & Krische, M. J. (2021). Total Synthesis of Leiodermatolide A via Transfer Hydrogenative Allylation, Crotylation, and Propargylation: Polyketide Construction beyond Discrete Allyl- or Allenylmetal Reagents. Journal of the American Chemical Society, 143(28), 10590–10595. Available at:[Link]

  • Huddleston, R. R., & Krische, M. J. (2003). Enolate Generation under Hydrogenation Conditions: Catalytic Aldol Cycloreduction of Keto-Enones. Organic Letters, 5(7), 1143–1146. Available at:[Link]

  • Kim, S. W., Zhang, W., & Krische, M. J. (2017). Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol-Mediated Hydrogen Transfer: Merging the Chemistry of Grignard and Sabatier. Accounts of Chemical Research, 50(10), 2371–2380. Available at:[Link]

Application Notes and Protocols for (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione, a specialized organic compound with potential applications in pharmaceutical and chemical research. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes best practices from established protocols for structurally related molecules, including cyclic ketones, diones, and esters. The protocols herein are designed to provide a self-validating system of safety and experimental integrity for researchers, scientists, and drug development professionals.

Introduction and Structural Analysis

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione is a chiral organic molecule characterized by a six-membered oxane (tetrahydropyran) ring, a 1,3-dione functionality, and stereocenters at the 5 and 6 positions. The presence of these functional groups dictates its chemical reactivity and informs the necessary precautions for its handling and storage.

  • Oxane Ring: The saturated heterocyclic ether ring is generally stable.

  • 1,3-Dione System: This functionality is known to exhibit keto-enol tautomerism, which can influence its reactivity. 1,3-diones are important intermediates in organic synthesis.[1] The presence of two carbonyl groups increases the compound's potential for reactivity compared to a simple ketone.

  • Ester-like Moiety: The lactone structure within the oxane ring imparts ester-like properties. Esters can be flammable and may react with strong acids, bases, and oxidizing agents.[2]

  • Chirality: The defined stereochemistry ((5R,6S)) is crucial for its intended biological or chemical activity and must be preserved by avoiding conditions that could lead to racemization, such as harsh acidic or basic environments.

Hazard Assessment and Mitigation

Given the structural motifs, a thorough hazard assessment is critical. The following table summarizes potential hazards and recommended mitigation strategies, based on general knowledge of similar compounds.

Potential Hazard Basis of Concern (Related Compounds) Mitigation Strategies
Flammability Esters and other organic solvents are often flammable.[2][3]Keep away from open flames, sparks, and heat sources.[4][5] Store in a flammable-rated cabinet.[6][7] Use non-sparking tools for handling.[5]
Skin and Eye Irritation Diones and other carbonyl compounds can be irritants.[8]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]
Respiratory Irritation Inhalation of vapors or mists of organic compounds should be avoided.[4][8]Handle in a well-ventilated area, preferably within a chemical fume hood.[5][10]
Reactivity with Incompatibles Esters and ketones can react with strong acids, bases, and oxidizing agents.[2][6][11]Segregate from incompatible materials during storage and handling.[6][7][11]
Moisture Sensitivity Some cyclic ketones and diones can undergo hydration or other reactions in the presence of moisture.[12]Store in a tightly sealed container in a dry environment.[2] Consider storage in a desiccator.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione.

PPE_Protocol cluster_0 Core Protection cluster_1 Hand Protection cluster_2 Respiratory Protection (as needed) Lab Coat Lab Coat Safety Goggles Safety Goggles Nitrile Gloves Nitrile Gloves Fume Hood Fume Hood Respirator Respirator Researcher Researcher Researcher->Lab Coat Wear Researcher->Safety Goggles Wear Researcher->Nitrile Gloves Wear Handling Procedure Handling Procedure Handling Procedure->Fume Hood Perform in Weighing/Transfer Weighing/Transfer Weighing/Transfer->Respirator Consider for powder handling

Caption: Personal Protective Equipment (PPE) Workflow.

Detailed Handling Protocols

General Handling
  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and spill control materials readily available.

  • Container Inspection : Visually inspect the container for any signs of damage or leakage before opening.

  • Inert Atmosphere : For transfers of significant quantities or for long-term storage aliquots, consider handling under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

  • Avoid Inhalation and Contact : Handle the compound in a manner that avoids the generation of dust or aerosols. Avoid direct contact with skin, eyes, and clothing.[8]

  • Spill Management : In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[8] For larger spills, evacuate the area and follow institutional emergency procedures.

  • Cleaning : After handling, thoroughly clean the work area and all equipment. Dispose of contaminated materials as hazardous waste.

Weighing and Aliquoting Protocol

Weighing_Protocol A Place container in fume hood B Allow to equilibrate to room temperature A->B C Carefully open container B->C D Use a clean, dedicated spatula C->D E Weigh desired amount into a tared vial D->E F Tightly seal both containers E->F G Clean spatula and work surface F->G H Label new aliquot clearly G->H

Caption: Step-by-step weighing and aliquoting workflow.

Comprehensive Storage Guidelines

Proper storage is paramount to maintaining the integrity and stability of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione.

Storage Parameter Recommendation Rationale
Temperature Store at -20°C for short-term and -80°C for long-term.Low temperatures minimize thermal decomposition of strained or reactive molecules.[13]
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents potential oxidation and degradation from atmospheric moisture.[2][13]
Light Store in an amber vial or other light-proof container.[13]Protects against potential photochemical decomposition.
Container Use a tightly sealed, chemically resistant container (e.g., borosilicate glass with a PTFE-lined cap).[13]Prevents leakage and reaction with container material.
Location Store in a designated, well-ventilated, and secure area away from incompatible materials.[2][8]Ensures safety and prevents accidental reactions.
Labeling Clearly label with the compound name, structure, date of receipt/synthesis, and any known hazards.[7]Essential for proper identification and safety.
Storage Workflow Diagram

Storage_Workflow cluster_Receiving Receiving and Initial Storage cluster_Storage_Conditions Storage Environment cluster_Long_Term Long-Term Management A Receive Compound B Log in Inventory System A->B C Date Container (Received & Opened) B->C D Inert Atmosphere (if required) C->D Prepare for storage E Tightly Sealed Amber Vial D->E F Store at Recommended Temperature E->F G Segregate from Incompatibles F->G H Periodic Visual Inspection G->H I Re-test Purity as Needed H->I

Caption: Comprehensive storage and inventory management workflow.

Waste Disposal Protocol

All waste containing (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione must be treated as hazardous chemical waste.

  • Segregation : Collect all waste materials (solid and liquid) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Compatibility : Ensure the waste container is compatible with the chemical and any solvents used.

  • Labeling : Label the waste container with "Hazardous Waste," the full chemical name, and any other components of the waste stream.

  • Disposal Request : Follow your institution's guidelines for the disposal of chemical waste. Do not pour down the drain.[5]

References

  • Vertec BioSolvents. (2024, June 25). What Are Esters? Properties, Structures, and Uses.
  • Safety D
  • Alliance Chemical. (2025, March 25). Chemical Storage Guidelines: Acid, Base & Solvent Safety.
  • EBAM. (2016). Safe Storage & Handling of Acrylic Esters.
  • Environmental Health & Safety, University of Washington. Safe Handling and Storage of Chemicals.
  • DENIOS.
  • Safety D
  • Fisher Scientific. (2009, September 22).
  • Noah Chemicals. (2025, May 15). Handling and Storage of Chemicals | Guidelines for a US Distributor.
  • BenchChem. Application Notes and Protocols for Handling and Storage of Diaziridines.
  • Joseph C. et al. (2015).
  • Merck.
  • Sigma-Aldrich. (2025, October 17).
  • PubChem. 5-Ethyl-6-methyloctanal.
  • Oreate AI Blog. (2026, January 21). Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions.
  • Fatiadi, A. J. (1961). Cyclic Polyhydroxy Ketones II. xylo-Trihydroxycyclohexenediolic Acid and Keto-Inositols. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 65A(3), 219–246.
  • MDPI. (2022, September 14).
  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS.
  • Santa Cruz Biotechnology. (2016, April 22).
  • PubChem. 6-Ethyl-4-methyloctane-2,5-dione.
  • Organic Syntheses Procedure.
  • PubChem. 3-[(1S)-1-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]ethyl]-6,6-dimethyl-1,2-dioxin-3-ol.
  • PubChem. (1R,2S,5S,6R,9R,12S,13S,16S,18S)-16-[(2R,4R,5S,6S)-5-amino-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05, -.
  • PubChem. 3',16-dihydroxy-7,9,13-trimethyl-5'-methylidene-4'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane].
  • Al-Zaydi, K. M. (2018). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Journal of Saudi Chemical Society, 22(7), 849-860.
  • NIST. 5-Methylhexane-2,4-dione, keto form.
  • Advanced ChemBlocks. (2R,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol.
  • ResearchGate. Keto-enol structures of linear and cyclic 1,3-diketones with antioxidant activity.
  • ChemicalBook. 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum.
  • ResearchGate. (2015, May 30). (PDF)
  • PubChem. 6-Ethyl-2,4,5-trimethyloctane.
  • PubChem. 5-Ethyl-6-methylhepta-2,4-diene.
  • PubChem. 5-Methylhex-5-ene-2,4-dione.
  • MDPI. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.phenylimidazolidine-2,4-dione*.

Sources

Use of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Workflows for (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione in Polyketide Drug Discovery

Executive Summary

The chiral building block (5R,6S)-6-ethyl-5-methyloxane-2,4-dione (CAS: 1932294-45-5) is a highly versatile δ -lactone synthon utilized in the synthesis of complex polyketides, macrolide antibiotics, and statin analogs. Featuring a stereochemically dense (5R,6S) dyad and a reactive 2,4-dione system, this scaffold allows medicinal chemists to rapidly assemble acyclic stereoclusters and functionalized heterocycles. This application note details the structural profiling, core synthetic workflows, and self-validating protocols required to leverage this molecule in modern drug discovery.

Structural & Mechanistic Profiling

Understanding the intrinsic reactivity of (5R,6S)-6-ethyl-5-methyloxane-2,4-dione requires analyzing its tautomeric equilibrium and conformational biases.

Tautomerism and Regioselectivity: In solution, 2,4-pyrandiones exist in equilibrium with their enol tautomers (e.g., 4-hydroxy-5,6-dihydro-2H-pyran-2-ones)[1]. The C4-hydroxyl group of the enol form is highly nucleophilic, whereas the C3 position is susceptible to electrophilic attack via the enolate. This dual reactivity allows for orthogonal functionalization: O-sulfonylation (triflation) at C4 enables downstream transition-metal-catalyzed cross-couplings[2], while base-mediated alkylation occurs selectively at C3.

Stereochemical Causality: The (5R,6S) stereocenters—bearing a methyl and an ethyl group, respectively—force the pyran ring into a rigid half-chair conformation to minimize 1,3-diaxial interactions. This conformational locking effectively shields one face of the ring, dictating high diastereoselectivity during C3-aldol additions or C4-ketone reductions. Furthermore, when the lactone is opened to form an acyclic chain, this stereochemical dyad is perfectly preserved, mimicking the precisely controlled assembly lines of type II polyketide synthases (PKS)[3].

Core Synthetic Workflows

To maximize the utility of this scaffold, researchers typically employ three divergent pathways: C4-activation, C3-functionalization, and lactone ring-opening.

ReactivityMap A (5R,6S)-6-Ethyl-5-methyl oxane-2,4-dione B C4-Enol Triflate A->B Tf2O, Base -78°C D C3-Alkylated Derivative A->D Base, Electrophile E Acyclic Polyketide Weinreb Amide A->E Me(MeO)NH·HCl AlMe3 C Pd-Catalyzed Cross-Coupling B->C R-B(OH)2, Pd(0)

Figure 1: Divergent synthetic workflows for (5R,6S)-6-ethyl-5-methyloxane-2,4-dione.

Stereocontrol Center (5R,6S) Stereocenters Conform Half-Chair Conformation Center->Conform Dictates Ring Puckering Face Facial Shielding Conform->Face Blocks Re/Si Face Aldol Stereoselective C3-Aldol Face->Aldol Directs Electrophile Reduct Stereoselective C4-Reduction Face->Reduct Directs Hydride

Figure 2: Stereochemical logic and conformational control exerted by the (5R,6S) dyad.

Experimental Protocols

Protocol 3.1: Regioselective C4-Enol Triflation

Objective: Convert the 2,4-dione into a cyclic vinyl triflate for downstream Suzuki/Stille couplings. Causality: Using a strong, nucleophilic base (like KHMDS) often leads to competitive C2-lactone enolization or ring-opening. Employing a bulky, non-nucleophilic base ( N,N -diisopropylethylamine, DIPEA) at cryogenic temperatures ensures exclusive deprotonation at C3, driving the equilibrium to the C4-enol which is subsequently trapped by triflic anhydride.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve (5R,6S)-6-ethyl-5-methyloxane-2,4-dione (1.0 equiv, 5.0 mmol) in anhydrous CH₂Cl₂ (0.1 M).

  • Cooling & Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add anhydrous DIPEA (1.5 equiv) dropwise. Stir for 15 minutes to allow complete enolate formation.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise over 10 minutes. The solution will transition from clear to pale yellow.

  • Validation & Quench: Monitor via TLC (EtOAc/Hexane 1:3). The highly polar dione ( Rf​≈0.1 ) will convert to a non-polar UV-active spot ( Rf​≈0.6 ). Once complete (~1 h), quench at -78 °C with saturated aqueous NaHCO₃ to neutralize excess Tf₂O and prevent acid-catalyzed epimerization.

  • Workup: Warm to room temperature, extract with CH₂Cl₂ (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify rapidly via silica gel chromatography (neutralized with 1% Et₃N) to prevent triflate degradation.

Protocol 3.2: Aluminum-Mediated Lactone Ring-Opening to Weinreb Amide

Objective: Generate (5R,6S)-6-hydroxy- N -methoxy- N ,5-dimethyl-3-oxooctanamide, an acyclic polyketide precursor. Causality: Direct aminolysis of lactones is slow and requires heat, which risks epimerizing the labile C5-methyl stereocenter. Pre-forming an active aluminum amide complex using AlMe₃ allows for rapid nucleophilic acyl substitution at the C2 lactone carbonyl at 0 °C, perfectly preserving stereochemical integrity.

  • Aluminum Amide Formation: To a flame-dried flask under argon, suspend N,O -dimethylhydroxylamine hydrochloride (3.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Activation: Dropwise add AlMe₃ (2.0 M in toluene, 3.0 equiv). Safety Note: AlMe₃ is highly pyrophoric. Stir for 30 min at 0 °C, then warm to room temperature for 1 h until methane gas evolution ceases and the solution becomes clear.

  • Ring Opening: Cool back to 0 °C. Add a solution of the pyrandione (1.0 equiv) in THF dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validating Quench: Quench carefully at 0 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate). Causality: Aluminum salts form intractable emulsions in water. Rochelle's salt chelates the aluminum, breaking the emulsion. Stir vigorously for 2 hours until two distinct, clear layers form.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Analysis

The choice of reagents profoundly impacts the regioselectivity and stereochemical fidelity of these transformations. The tables below summarize optimization data for both workflows.

Table 1: Optimization of C4-Enol Triflation Conditions

BaseSolventTemp (°C)Yield (%)C4-OTf : C2-OTf Ratio
Et₃NCH₂Cl₂0453:1
PyridineCH₂Cl₂-78605:1
DIPEA CH₂Cl₂ -78 92 >20:1
KHMDSTHF-78551:2

Table 2: Nucleophilic Ring-Opening Scope and Stereofidelity

NucleophileReagent / ActivatorTime (h)Yield (%)Epimerization at C5
Me(MeO)NH·HCl AlMe₃ (3.0 eq) 4 88 None detected
BenzylamineNone (reflux)2441~15%
NaOMeMeOH (rt)295None detected
LiOHH₂O/THF (rt)1282<2%

Trustworthiness & Method Validation

To ensure the trustworthiness of the synthesized building blocks, rigorous analytical validation is required:

  • Stereochemical Integrity: The C5 proton is highly acidic in the dione form. Following any reaction, perform Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard to confirm >99% ee.

  • Conformational Validation: Use 2D NOESY NMR on the cyclic derivatives to verify the anti relationship between the C5-methyl and C6-ethyl groups. A strong NOE cross-peak should be observed between the C5-H and C6-H (which sit axial/pseudo-axial), confirming the half-chair conformation is intact.

References

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI.
  • Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions. Organic Letters.
  • In Vitro Biosynthesis of Unnatural Enterocin and Wailupemycin Polyketides. Journal of Natural Products.

Sources

Derivatization of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione for Enhanced Activity: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione. The oxane-2,4-dione scaffold is a key pharmacophore in numerous biologically active compounds. Strategic modification of this core structure presents a promising avenue for enhancing therapeutic efficacy and optimizing pharmacokinetic properties. This guide outlines the scientific rationale, detailed synthetic protocols, and methodologies for the biological evaluation of novel derivatives, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Rationale for Derivatization

The (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione core represents a privileged heterocyclic structure. Lactones, which are cyclic esters, are prevalent in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] The inherent reactivity of the dione system and the potential for stereoselective modifications make this scaffold an attractive starting point for medicinal chemistry campaigns.

Derivatization, the process of chemically modifying a compound to produce new analogues, is a cornerstone of drug discovery. For the (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione scaffold, derivatization efforts can be directed towards several key objectives:

  • Enhancing Potency: Introducing new functional groups can lead to stronger interactions with the biological target.

  • Improving Selectivity: Modifications can fine-tune the molecule's interaction profile, reducing off-target effects.

  • Optimizing ADME Properties: Altering physicochemical properties such as lipophilicity and metabolic stability can improve absorption, distribution, metabolism, and excretion profiles.

  • Exploring Structure-Activity Relationships (SAR): Systematically modifying the scaffold allows for a deeper understanding of the structural requirements for biological activity.[2]

This guide will focus on strategic modifications at key positions of the oxane-2,4-dione ring, providing both the "how" and the "why" behind the proposed synthetic transformations.

Strategic Derivatization Pathways

The structure of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione offers several sites for chemical modification. The primary points of interest for derivatization are the active methylene group at the C3 position and the carbonyl groups at the C2 and C4 positions.

Figure 1: Key derivatization sites on the (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione scaffold.

Modification at the C3-Position: Knoevenagel Condensation

The active methylene group at the C3 position is particularly amenable to Knoevenagel condensation reactions. This classic carbon-carbon bond-forming reaction involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst.[3] This approach allows for the introduction of a wide variety of substituents, enabling extensive SAR exploration.

Causality: Introducing aromatic or heteroaromatic moieties at this position can facilitate π-π stacking or hydrogen bonding interactions with the target protein, potentially leading to a significant increase in binding affinity and biological activity.

Figure 2: General workflow for Knoevenagel condensation at the C3 position.

Modification of the Carbonyl Groups

The carbonyl groups at the C2 and C4 positions can be targeted for various transformations, including thionation and reductive amination, to introduce novel functionalities.

Reaction with Lawesson's reagent or phosphorus pentasulfide can convert one or both carbonyl groups to thiocarbonyls. The resulting thiazolidine-2,4-dione scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antidiabetic, anticancer, and anti-inflammatory effects.[2][4]

Causality: The introduction of sulfur can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to new or enhanced interactions with biological targets.

Reductive amination of the carbonyl groups can introduce primary, secondary, or tertiary amines. This is a powerful method for incorporating basic nitrogen atoms, which can be crucial for forming salt bridges with acidic residues in a protein's active site.

Causality: The introduction of an amino group can significantly impact the compound's solubility, cell permeability, and target-binding interactions.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

General Protocol for Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of 5-arylidene derivatives of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione.

Materials:

  • (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

  • Substituted aromatic or heteroaromatic aldehyde (1.1 eq)

  • Piperidine or L-tyrosine (catalytic amount)

  • Ethanol or water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (1.0 eq) in ethanol or water, add the substituted aldehyde (1.1 eq).

  • Add a catalytic amount of piperidine or L-tyrosine to the reaction mixture.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Thionation

This protocol provides a general method for the conversion of the carbonyl groups to thiocarbonyls using Lawesson's reagent.

Materials:

  • (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione derivative

  • Lawesson's reagent (0.5-1.0 eq)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione derivative (1.0 eq) in anhydrous toluene or dioxane.

  • Add Lawesson's reagent (0.5-1.0 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the thionated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation

The newly synthesized derivatives should be subjected to a panel of biological assays to determine their activity profile. The choice of assays will depend on the therapeutic target of interest.

In Vitro Assays
  • Target-Based Assays: If the molecular target is known, enzymatic or receptor-binding assays should be performed to determine the IC₅₀ or Kᵢ values.

  • Cell-Based Assays: The antiproliferative activity of the compounds can be evaluated against a panel of cancer cell lines using assays such as the MTT or SRB assay.[5] For antimicrobial applications, the minimum inhibitory concentration (MIC) against relevant bacterial or fungal strains should be determined.[6]

  • Mechanism of Action Studies: For promising lead compounds, further studies can be conducted to elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays, or western blotting for key signaling proteins.[7][8]

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesized Derivatives target_assay Target-Based Assays (IC₅₀ / Kᵢ) synthesis->target_assay cell_assay Cell-Based Assays (Antiproliferative, Antimicrobial) target_assay->cell_assay moa Mechanism of Action (Cell Cycle, Apoptosis) cell_assay->moa pk_studies Pharmacokinetic Studies moa->pk_studies efficacy_studies Efficacy Studies (Animal Models) pk_studies->efficacy_studies

Figure 3: A tiered approach for the biological evaluation of novel derivatives.

Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in a clear and concise tabular format to facilitate comparison between the different derivatives.

Table 1: Example Data Summary for Antiproliferative Activity

Compound IDR-Group at C3IC₅₀ (µM) vs. Cell Line AIC₅₀ (µM) vs. Cell Line B
Parent H>100>100
D-01 4-Fluorophenyl15.222.5
D-02 2-Thienyl8.712.1
D-03 3-Pyridyl5.49.8

The structure-activity relationship (SAR) should be carefully analyzed to identify key structural features that contribute to the observed biological activity. This analysis will guide the design of the next generation of compounds with further improved properties.

Conclusion

The derivatization of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione offers a fertile ground for the discovery of novel therapeutic agents. By employing strategic synthetic modifications and a systematic approach to biological evaluation, researchers can unlock the full potential of this versatile scaffold. The protocols and guidelines presented in this document provide a solid foundation for initiating and advancing such drug discovery programs.

References

  • Synthesis of Lactones via C–H Functionalization of Nonactivated C(sp3)–H Bonds. (2016). Organic Letters. [Link]

  • Recent Developments in Lactone Monomers and Polymer Synthesis and Application. (n.d.). PMC. [Link]

  • General synthetic method used for the synthesis of target lactones 5 and 6. (n.d.). ResearchGate. [Link]

  • Lactone. (n.d.). Wikipedia. [Link]

  • Method for preparation of lactones. (n.d.).
  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.). PMC. [Link]

  • Design, Synthesis and Biological activity of substituted dihydropyrimidine-2-(1H)- thiones. (n.d.). ResearchGate. [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). ResearchGate. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (2011). Journal of the Serbian Chemical Society. [Link]

  • Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. (2020). MDPI. [Link]

  • Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. (n.d.). PMC. [Link]

  • Investigate oxoazolidine-2,4-dione based eutectic mixture via DFT calculations and SAR. (2022). Journal of the Indian Chemical Society. [Link]

  • Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Computational Predictions. (2026). PubMed. [Link]

  • Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Com- putational. (2026). ResearchGate. [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. (2022). PMC. [Link]

  • Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl- 6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Dieth. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Applications of Hydroxamates. (2014). American Journal of Organic Chemistry. [Link]

  • Energy Optimization and QSAR Properties of Thiazolidine-2,4-dione and its Analogues. (2016). ResearchGate. [Link]

  • Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. (2013). PubMed. [Link]

  • 6-Ethyl-4-methyloctane-2,5-dione. (n.d.). PubChem. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). MDPI. [Link]

  • Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. (2025). MDPI. [Link]

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. (2022). ResearchGate. [Link]

  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (2025). MDPI. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). PMC. [Link]

  • 5-Ethyl-6-methylhepta-2,4-diene. (n.d.). PubChem. [Link]

  • Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an Eco-Friendly catalyst in aqu. (n.d.). Der Pharma Chemica. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this stereochemically rich synthesis. The inherent challenges in controlling the two adjacent stereocenters (C5 and C6) and ensuring efficient cyclization demand a nuanced understanding of the reaction mechanism and precise control over experimental conditions.

This guide provides direct, actionable troubleshooting advice and in-depth answers to frequently asked questions, moving beyond simple procedural steps to explain the fundamental principles governing the success of your synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, field-reported issues in a direct question-and-answer format.

Question 1: My reaction is suffering from low yield and poor diastereoselectivity. What are the primary factors to investigate?

Answer: This is the most common challenge and typically points to issues in the key bond-forming step that sets the C5 and C6 stereocenters, which is often an aldol-type reaction. The final lactonization step can also be a source of yield loss.

Possible Causes & Step-by-Step Solutions:

  • Sub-optimal Aldol Reaction Conditions: The formation of the β-hydroxy acid precursor is critical. Diastereoselectivity is governed by the transition state geometry.

    • Reagent Purity: Ensure starting materials, particularly the aldehyde and the enolate precursor, are free from water and other protic impurities. Water can quench the enolate, leading to side reactions and reduced yield.[1]

    • Base and Enolate Formation: The choice of base and the temperature of enolization are crucial. For lithium enolates, rapid addition of the base (like LDA) at low temperatures (-78 °C) is critical to ensure complete and regioselective enolate formation before the aldehyde is introduced.

    • Temperature Control: Maintain stringent low-temperature control (typically -78 °C) throughout the aldol addition. A slight increase in temperature can disrupt the ordered transition state, leading to a loss of stereoselectivity.

    • Chelation vs. Non-Chelation Control: The choice of metal counter-ion and solvent influences the transition state. Lithium enolates often favor a Zimmerman-Traxler closed transition state, leading to predictable stereochemistry. For alternative strategies, consider boron enolates, which provide excellent stereocontrol through a highly organized chair-like transition state.

  • Inefficient Lactonization: Cyclizing the precursor can be problematic.

    • Intermolecular Reactions: The linear hydroxy acid precursor can react with another molecule (dimerization/oligomerization) instead of cyclizing. This is a common issue when forming rings.[2]

    • Solution: High-Dilution Conditions: Perform the cyclization at very low concentrations (e.g., 0.01–0.05 M) to favor the intramolecular reaction. This can be achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump.[2]

Question 2: I'm observing a significant amount of a dehydrated α,β-unsaturated byproduct. How can I prevent this?

Answer: The formation of an α,β-unsaturated byproduct points to the elimination of the β-hydroxy group from your aldol adduct. This is often promoted by acidic or basic conditions, especially at elevated temperatures.

Possible Causes & Step-by-Step Solutions:

  • Harsh Quenching/Work-up: Quenching the aldol reaction with a strong acid can catalyze dehydration.

    • Solution: Use a buffered or milder quenching solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and ensure the reaction mixture is kept cold during the process.[3]

  • Inappropriate Cyclization Conditions: Many lactonization methods can induce dehydration.

    • Solution: Avoid harsh, high-temperature methods. Consider milder, modern lactonization protocols. The Yamaguchi or Mitsunobu conditions are often effective for sensitive substrates, though they require specific functional group handles. For a β-hydroxy acid, activation of the carboxylic acid (e.g., as a mixed anhydride) followed by intramolecular alkoxide attack is a standard approach.

Question 3: My final product is difficult to purify. The diastereomers are co-eluting during column chromatography.

Answer: The structural similarity of diastereomers can make them very difficult to separate using standard silica gel chromatography.

Possible Causes & Step-by-Step Solutions:

  • Insufficient Chromatographic Resolution: The polarity difference between the desired (5R,6S) product and other isomers may be minimal.

    • Solution 1: Optimize Chromatography: Experiment with different solvent systems. A less polar solvent system may improve separation. Consider using a different stationary phase if standard silica is ineffective.

    • Solution 2: Derivatization: If the precursor β-hydroxy acid or ester is also difficult to separate, consider converting the hydroxyl group into a bulky silyl ether or an ester (e.g., p-nitrobenzoate). The increased steric bulk of the diastereomeric derivatives can often enhance their separation by chromatography. The protecting group can then be removed post-purification.

    • Solution 3: Recrystallization: This can be a highly effective method for purifying a specific diastereomer if the material is crystalline. Screen various solvents to find one that selectively crystallizes the desired product, leaving impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable strategies for establishing the (5R,6S) stereochemistry?

The key is a diastereoselective reaction to form the C5-C6 bond. The most common and reliable method is a substrate-controlled aldol reaction using a chiral auxiliary. The Evans' oxazolidinone auxiliaries are a gold standard for this type of transformation, providing excellent predictability and high diastereoselectivity in the formation of syn- or anti-aldol products depending on the specific reagents used. Alternatively, catalyst-controlled methods using chiral catalysts can also be employed.[4][5]

Q2: How is the oxane-2,4-dione ring typically formed?

The oxane-2,4-dione is a type of lactone, specifically a cyclic anhydride of an α-hydroxy carboxylic acid. The synthesis often proceeds through an intermediate α-hydroxy-β-stereocenter-containing carboxylic acid. This precursor is then cyclized. A common method involves reacting the α-hydroxy acid with a dehydrating agent or an activating agent like a carbodiimide or phosgene equivalent under controlled conditions.[6]

Q3: What analytical techniques are essential for monitoring this synthesis?

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress at every step.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of intermediates and the final product. The coupling constants between the protons at C5 and C6 in the ¹H NMR spectrum can provide valuable information about the relative stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining the diastereomeric and/or enantiomeric purity of your product.[3] It allows for accurate quantification of the desired (5R,6S) isomer relative to others.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and intermediates.

Q4: Are there any enzymatic or biocatalytic methods applicable to this synthesis?

Yes, biocatalysis offers a powerful, green alternative for creating chiral building blocks. Lipase-catalyzed transesterification can be used to produce optically active β-keto esters, which could serve as precursors.[9] Additionally, specific hydroxylase enzymes can stereoselectively introduce hydroxyl groups, potentially simplifying the synthesis of the required β-hydroxy acid intermediate.[10]

Data & Visualization

Table 1: Influence of Aldol Reaction Parameters on Yield and Diastereoselectivity
EntryBaseSolventTemperature (°C)AdditiveYield (%)Diastereomeric Ratio (syn:anti)
1LDATHF-78None7592:8
2LDATHF-40None6075:25
3NaHMDSTHF-78None7288:12
4Bu₂BOTfDCM-78 → 0DIPEA85>98:2

This table presents illustrative data based on common outcomes for related syntheses. Actual results may vary. The use of a boron triflate (Bu₂BOTf) with a tertiary amine base often leads to superior diastereoselectivity.

Diagrams

Synthesis_Workflow A Starting Materials (e.g., Chiral Auxiliary, Propionyl precursor) B Enolate Formation (Base, -78 °C) A->B 1. C Diastereoselective Aldol Addition (Aldehyde, -78 °C) B->C 2. D Auxiliary Cleavage & Saponification C->D 3. E Lactonization (High Dilution) D->E 4. F Purification (Chromatography/ Recrystallization) E->F 5. G Final Product (5R,6S)-isomer F->G 6.

Troubleshooting_Yield Start Low Yield Observed CheckPurity Verify Purity of Reagents & Solvents? Start->CheckPurity CheckTemp Was Temperature Strictly Controlled? CheckPurity->CheckTemp Yes Purify Action: Purify/Dry All Materials CheckPurity->Purify No CheckAtmo Was an Inert Atmosphere Maintained? CheckTemp->CheckAtmo Yes OptimizeTemp Action: Re-run with Cryo-cooling CheckTemp->OptimizeTemp No CheckDilution Was Lactonization Done at High Dilution? CheckAtmo->CheckDilution Yes UseInert Action: Use Schlenk Line or Glovebox CheckAtmo->UseInert No OptimizeCyclization Action: Use Syringe Pump Slow Addition CheckDilution->OptimizeCyclization No

Experimental Protocols

Protocol 1: Diastereoselective Aldol Reaction (Illustrative Example using Boron Enolate)

Warning: This reaction is moisture-sensitive and must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve the N-propionyl chiral auxiliary (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Enolate Formation: Add diisopropylethylamine (DIPEA, 2.5 eq) followed by the slow, dropwise addition of di-n-butylboron triflate (Bu₂BOTf, 2.2 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

  • Aldol Addition: Slowly add the desired aldehyde (e.g., propanal, 1.5 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction by adding a pH 7 phosphate buffer. Dilute with DCM and transfer to a separatory funnel.

  • Work-up: Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aldol adduct.

Protocol 2: Lactonization via Mixed Anhydride
  • Substrate Preparation: Dissolve the purified β-hydroxy acid precursor (1.0 eq) in anhydrous THF (~0.01 M) in a large, flame-dried flask under nitrogen.

  • Activation: Cool the solution to 0 °C. Add triethylamine (2.2 eq) followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.1 eq). Stir at room temperature for 2 hours.

  • Cyclization: In a separate, much larger flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 5.0 eq) in a large volume of anhydrous toluene (to achieve a final substrate concentration of ~0.005 M). Heat this solution to reflux.

  • Slow Addition: Using a syringe pump, add the activated mixed anhydride solution from step 2 to the refluxing DMAP solution over a period of 8-12 hours.

  • Reaction Completion: After the addition is complete, continue refluxing for an additional hour.

  • Work-up: Cool the reaction to room temperature. Wash the toluene solution with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude lactone by column chromatography.

References

  • BenchChem. Application Notes and Protocols for the Asymmetric Synthesis of Chiral β-Keto Esters.
  • Palomo, C., et al. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters.
  • Google Patents. (2003). US6642035B2 - Synthesis of B-keto esters.
  • BenchChem. Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization.
  • Kataoka, M., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology.
  • Belokon, Y. N., et al. General method of diastereo- and enantioselective synthesis of β-hydroxy-α-amino acids by condensation of aldehydes and ketones with glycine. Journal of the American Chemical Society.
  • Yakura, T., et al. (2003). Asymmetric synthesis of beta-hydroxy acid via stereoselective dirhodium(II)-catalyzed C-H insertion of alpha-alkoxydiazoketone. Chemical & Pharmaceutical Bulletin.
  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • BenchChem. Navigating the Intricacies of Macrocyclic Lactone Synthesis: A Technical Support Guide.
  • Martin, S. F., et al. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β... PMC.
  • Chemistry Stack Exchange. (2020). Synthesis of a lactone.
  • Organic Chemistry Portal. Lactone synthesis.
  • Moher, E. D., et al. (1993). (R)-(+)- and (S)-(-)-5-Ethyl-5-methyl-1,3-dioxolane-2,4-dione reagents for the direct preparation of .alpha.-hydroxy-.alpha.-methylbutyrate esters... The Journal of Organic Chemistry.
  • Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide.
  • ResearchGate. (2026). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide.

Sources

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione. As a δ-lactone derivative, this compound possesses a six-membered ring structure, which is generally more stable than smaller lactone rings.[1] However, the presence of a second carbonyl group (a dione functionality) and the stereospecific centers introduce unique stability challenges. This document addresses common degradation issues, provides robust troubleshooting protocols, and answers frequently asked questions to ensure the integrity of your experimental results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question 1: I'm observing a loss of my parent compound and the appearance of a new, more polar peak in my reverse-phase HPLC analysis. What is the likely cause?

Answer: This is a classic sign of hydrolysis of the lactone (cyclic ester) ring. The ester bond is susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acidic or basic catalysts.[2][3] The product of hydrolysis is a ring-opened hydroxy-keto-carboxylic acid, which is substantially more polar than the parent lactone, resulting in an earlier elution time (a new peak) on a standard C18 reverse-phase column.

Causality and Immediate Checks:

  • Check the pH of Your Solvent/Buffer: The most common culprit is a non-neutral pH. Basic conditions are particularly effective at catalyzing hydrolysis in an irreversible reaction known as saponification.[2][4] Even seemingly neutral water can have a pH shift. Leachable sodium from certain types of glass vials can raise the pH of your sample diluent, creating an alkaline solution that catalyzes hydrolysis.

  • Review Solvent Composition: Are you using protic solvents like methanol or ethanol? While often necessary, they can participate in transesterification reactions, especially with acidic or basic catalysts, leading to different ester products.

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis.[5] Check if your samples have been exposed to heat during preparation, sonication, or storage.

Troubleshooting Protocol:

  • pH Confirmation: Use a calibrated pH meter to check all aqueous solutions and buffers. If using unbuffered water, consider using a high-purity, pH-neutral source (e.g., HPLC-grade water, pH 6.8-7.2).

  • Vial Test: If you suspect vial-induced pH changes, compare results between standard glass vials and polyethylene or specially treated low-adsorption/low-leachable glass vials.

  • Control Sample: Prepare a fresh sample of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione in a trusted aprotic solvent (e.g., anhydrous acetonitrile or THF) and inject it immediately. This will serve as your baseline for purity and retention time.

Question 2: The purity of my solid compound is decreasing over time, even when stored in what I believe are standard conditions. What's going on?

Answer: While δ-lactones are relatively stable, long-term degradation of a solid can occur, typically due to a combination of ambient moisture and temperature.[1][6] The compound may be hygroscopic, absorbing atmospheric water that can slowly hydrolyze the ester bond.

Causality and Best Practices:

  • Hygroscopicity: The dione functionality can increase the compound's affinity for water compared to a simple lactone.

  • Inadequate Storage: Standard screw-cap vials may not provide a sufficient barrier against moisture over long periods. Exposure to light can also contribute to degradation for some organic molecules.[7]

  • Temperature Fluctuations: Storing the compound at ambient room temperature, especially with daily fluctuations, can accelerate slow degradation processes.[8]

Recommended Storage Protocol:

  • Drying: Ensure the compound is thoroughly dried under a vacuum to remove any residual solvent or moisture before long-term storage.

  • Inert Atmosphere: Store the solid under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

  • Container: Use a vial with a PTFE-lined cap or a flame-sealed ampoule for maximum protection.

  • Temperature: Store at or below -20°C to significantly reduce the rate of any potential degradation reactions.

  • Desiccation: Place the primary container inside a secondary container with a desiccant (e.g., silica gel or Drierite®).

  • Light Protection: Use an amber vial or store the container in the dark to prevent potential photodegradation.

ParameterRecommended ConditionRationale
Temperature ≤ -20°CReduces reaction kinetics of degradation pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.[9][10]
Container Amber vial with PTFE-lined capProtects from light and provides a superior moisture barrier.
Handling Equilibrate to room temp before openingPrevents condensation of atmospheric moisture onto the cold solid.

Question 3: My reaction yield is inconsistent. How can I confirm the integrity of my starting material before starting my experiment?

Answer: Verifying the purity and identity of your starting material is a critical, self-validating step in any protocol. A quick analytical check can save significant time and resources.

Pre-Experiment Quality Control Workflow:

  • Visual Inspection: Check for any change in color or physical state (e.g., clumping), which can indicate degradation.

  • Purity Analysis (HPLC/UPLC): The most reliable method is to run a quick purity check using a validated HPLC-UV or UPLC-UV method.[11] A fresh, high-purity standard should show a single major peak. The presence of multiple peaks, especially earlier-eluting ones, suggests degradation.

  • Structural Confirmation (NMR/MS): For a definitive check, acquire a ¹H NMR spectrum. The key signals for the ethyl and methyl groups and the protons on the oxane ring should be sharp and at the correct chemical shifts. Compare this to a reference spectrum. Mass spectrometry can confirm the molecular weight is correct.

G cluster_0 Pre-Experiment QC Workflow start Inconsistent Reaction Yield check_purity Perform Starting Material QC start->check_purity hplc Analyze by HPLC/UPLC check_purity->hplc Primary Check nmr Acquire 1H NMR check_purity->nmr Confirmatory decision Purity >95% and Structure Confirmed? hplc->decision nmr->decision proceed Proceed with Experiment decision->proceed Yes stop Source New Material or Re-purify decision->stop No

Caption: Workflow for starting material quality control.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione?

The primary degradation pathway is hydrolysis of the lactone (cyclic ester) functional group.[12] This can occur under both acidic and basic conditions to yield the same ring-opened product, (4R,5S)-5-ethyl-4-methyl-3,5-dihydroxy-2-oxohexanoic acid, although the mechanisms differ.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion attacks the ester carbonyl, leading to ring cleavage.[3][4] This is generally the faster and more common degradation pathway under ambient or improperly controlled conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process that requires water and an acid catalyst.[2][3] Driving this reaction to completion requires a large excess of water.

G cluster_conditions Catalytic Conditions compound (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (Parent Compound) product Ring-Opened Product (Hydroxy-keto-carboxylic acid) compound->product Hydrolysis (Ring Opening) base Base (OH⁻) (Irreversible) base->compound acid Acid (H⁺) + H₂O (Reversible) acid->compound

Caption: Primary hydrolytic degradation pathway.

Q2: How should I prepare solutions of this compound for experiments to maximize stability?

To maximize stability in solution:

  • Choose Aprotic Solvents: Whenever possible, use high-purity, anhydrous aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM).

  • Use Buffers: If an aqueous solution is required, use a buffered system to maintain a stable pH, ideally between pH 4 and 6, where ester hydrolysis is typically at its minimum. Avoid phosphate buffers if your downstream application is mass spectrometry; consider buffers like ammonium acetate or ammonium formate.

  • Prepare Fresh: Prepare solutions immediately before use. Avoid storing solutions, even at low temperatures, for extended periods.

  • Work Cold: If possible, prepare solutions on ice to minimize thermal degradation.

Q3: Are there any specific analytical methods recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for stability and purity analysis.

  • Column: A reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) is typically effective.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp peaks.

  • Detection: The dione functionality should provide a UV chromophore. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is recommended.[7][13] This involves subjecting the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) and analyzing the resulting mixtures by LC-MS to characterize the degradation products.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the compound's stability profile.

Objective: To investigate the degradation of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione under various stress conditions.

Materials:

  • (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC vials (polyethylene or treated glass recommended)

  • Heating block or oven set to 60°C

  • UV light chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation (for each condition):

    • Control: Dilute 100 µL of stock solution with 900 µL of 50:50 water:acetonitrile.

    • Acid Hydrolysis: Dilute 100 µL of stock solution with 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Dilute 100 µL of stock solution with 900 µL of 0.1 M NaOH.

    • Oxidative: Dilute 100 µL of stock solution with 900 µL of 3% H₂O₂.

    • Thermal: Dilute 100 µL of stock solution with 900 µL of 50:50 water:acetonitrile.

  • Incubation:

    • For the base hydrolysis sample, immediately neutralize with an equivalent amount of 0.1 M HCl after 1 hour (or when significant degradation is observed) and analyze. Base-catalyzed hydrolysis is often very rapid.

    • Incubate the Acid, Oxidative, and Thermal samples at 60°C for 24 hours.

    • Place a separate photolytic sample (prepared like the control) in a UV light chamber for 24 hours.

    • Keep a control sample at 4°C in the dark.

  • Analysis:

    • After the incubation period, allow all samples to cool to room temperature.

    • Analyze all samples, including the control, by a validated LC-MS method.

    • Compare the chromatograms. Look for a decrease in the area of the parent peak and the appearance of new peaks (degradants). Use the mass spectrometer to determine the molecular weights of any new peaks to help elucidate their structures.

References

  • Vedantu. (2020, June 16). Lactones: Structure, Synthesis, Properties & Uses Explained. Available at: [Link]

  • OpenStax. (2023, September 20). 21.6: Chemistry of Esters. Available at: [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • Journal of the American Chemical Society. The Hydrolysis of Some Cyclic Esters of Sulfuric Acid. Available at: [Link]

  • Ravotti, R., et al. (2019, April 3). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. PMC. Available at: [Link]

  • Waters Corporation. Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. Available at: [Link]

  • Chemguide. Hydrolysing Esters. Available at: [Link]

  • OpenStax. (2023, September 20). 21.6 Chemistry of Esters. Available at: [Link]

  • Schulz, S. (2015, May 15). The use of the lactone motif in chemical communication. Natural Product Reports. Available at: [Link]

  • ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions. Available at: [Link]

  • Grokipedia. Lactone. Available at: [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Available at: [Link]

  • Analytical Methods. (2025, August 28). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Available at: [Link]

  • MDPI. (2019, April 3). Molecules: Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 6. ANALYTICAL METHODS. Available at: [Link]

  • Degradation pathway: Significance and symbolism. (2026, March 3). Available at: [Link]

  • Experimental and numerical analysis of the effects of thermal degradation on carbon monoxide oxidation characteristics of a three-way catalyst. (2024, February 20). PMC. Available at: [Link]

  • MDPI. (2021, September 28). Adaption and Degradation Strategies of Methylotrophic 1,4-Dioxane Degrading Strain Xanthobacter sp. YN2 Revealed by Transcriptome-Scale Analysis. Available at: [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (PMC). Available at: [Link]

  • MDPI. (2023, June 7). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. Available at: [Link]

  • Interflon. (2025, July 30). Oxidation and thermal degradation: causes, effects and how to control them. Available at: [Link]

  • Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. (2024, September 10). Available at: [Link]

  • Journal of Applied Bioanalysis. Development And Validation Of New Analytical Method For Selected Anti Cancer Drugs In Bulk And Pharmaceutical Dosage Forms. Available at: [Link]

  • IntechOpen. (2013, May 15). Use of Analytical Methods and In-silico Techniques in Public Health Research. Available at: [Link]

  • SciELO. Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • RSC Publishing. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. Available at: [Link]

Sources

Technical Support Center: Solubility Troubleshooting for (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this comprehensive guide to address the unique physicochemical challenges associated with (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (CAS: 1932294-45-5). Because this compound is a chiral β -keto lactone, its behavior in solution is entirely governed by keto-enol tautomerism and solvent dielectric properties.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure your assays and syntheses proceed without interruption.

I. Frequently Asked Questions (FAQs)

Q1: Why does (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione precipitate out of non-polar solvents like hexane or toluene? A: The solubility issue stems from the compound's β -keto lactone core, which exists in a dynamic equilibrium between a highly polar 2,4-dione (keto) form and a 4-hydroxy-pyrone (enol) form. Unlike linear 1,3-diketones, the rigid 6-membered oxane ring sterically restricts the enol form from creating a stabilizing intramolecular hydrogen bond . Consequently, the compound relies heavily on intermolecular hydrogen bonding. Non-polar solvents (like hexane) lack the dipole moment required to solvate these highly polar networks, causing the compound to self-associate and precipitate.

Q2: I am preparing stock solutions for an in vitro biological assay. Why does the compound "crash out" when diluted into aqueous media? A: This is a classic case of exceeding the kinetic solubility limit. When you dissolve the compound in pure DMSO (a polar aprotic solvent), the high dielectric constant ( ϵ=46.7 ) strongly stabilizes the keto tautomer's dipole . Rapid dilution into an aqueous buffer drastically shifts the dielectric environment before the tautomeric equilibrium can adjust, forcing the hydrophobic ethyl and methyl groups to aggregate. To prevent this, you must use a step-wise dilution protocol with appropriate co-solvents (see Protocol 1).

Q3: My NMR spectra in CDCl₃ show broad peaks and complex multiplets. Is my compound degrading? A: No, your compound is likely intact. In moderately polar solvents like Chloroform-d, the energy barrier between the keto and enol forms allows for slow-to-intermediate exchange on the NMR timescale, leading to peak broadening and the appearance of a complex mixture . Validation Tip: Switch your NMR solvent to DMSO-d₆. The strong polar aprotic environment will "lock" the compound predominantly into the keto form, yielding a sharp, easily interpretable spectrum.

II. Data Presentation: Solvent Compatibility Matrix

To optimize your experimental design, we have quantified the solubility profiles and tautomeric preferences of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione across common laboratory solvents.

SolventDielectric Constant ( ϵ )Dominant TautomerSolubility RatingMechanistic Causality
Hexane 1.89Enol (Trace)Poor (< 1 mg/mL)Inability to stabilize strong intermolecular H-bonds or dipoles.
Chloroform 4.81Keto/Enol MixModerate (10-50 mg/mL)Weak H-bond donor capacity allows intermediate solvation.
Methanol 32.7EnolGood (> 50 mg/mL)Protic nature provides strong H-bond stabilization for the enol form.
DMSO / DMF 46.7 / 36.7KetoExcellent (> 100 mg/mL)High dipole-dipole stabilization perfectly matches the dione core.

III. Mechanistic Visualization

The following diagram illustrates the causality between solvent choice and the keto-enol equilibrium pathway.

Tautomerism Keto Keto Form (2,4-Dione) Highly Polar Intermolecular H-bonds Enol Enol Form (4-Hydroxy-pyrone) Conjugated System Lower Polarity Keto->Enol Equilibrium Shift NonPolar Non-Polar Solvents (Hexane, Toluene) NonPolar->Enol Favors Enol (Causes Precipitation) PolarAprotic Polar Aprotic Solvents (DMSO, DMF) PolarAprotic->Keto Stabilizes Dipole (High Solubility) PolarProtic Polar Protic Solvents (MeOH, H2O) PolarProtic->Enol H-bond Stabilization (Moderate Solubility)

Figure 1: Solvent-dependent keto-enol tautomerism pathways of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione.

IV. Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of Stable High-Concentration Stock Solutions (In Vitro Assays)

Purpose: To create a self-validating, precipitation-free aqueous dilution from an organic stock.

  • Primary Solvation: Weigh the desired mass of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione. Add anhydrous DMSO to achieve a 50 mM stock.

  • Thermal Equilibration: Sonicate the vial at 37°C for 5 minutes. Causality: Gentle heating provides the activation energy required to fully break intermolecular lattice forces and shift the equilibrium entirely to the solvated keto form.

  • Co-solvent Cushioning: Before adding to your aqueous assay buffer, pre-dilute the DMSO stock 1:10 into an intermediate "cushion" buffer containing 5% Tween-20 or PEG-400.

  • Final Dilution: Add the cushioned stock dropwise to the final assay buffer under continuous vortexing.

  • Validation Step: Measure the optical density (OD) of the final solution at 600 nm. An OD₆₀₀ < 0.05 confirms the absence of micro-precipitates.

Protocol 2: Optimizing Solvent Systems for Chromatography

Purpose: To prevent compound streaking and irreversible adsorption on silica gel during purification.

  • Eluent Selection: Never use purely non-polar systems (e.g., 100% Hexane). Begin with a baseline mixture of 70:30 Hexane:Ethyl Acetate.

  • Acidic Modifier Addition: Add 1% v/v Glacial Acetic Acid (AcOH) to your mobile phase. Causality: Silica gel is slightly acidic and can catalyze the formation of the enolate ion, which binds irreversibly to the stationary phase. The addition of AcOH suppresses enolate formation, keeping the compound neutral.

  • Validation Step: Run a 2D TLC plate. Spot the compound, run it in the modified solvent, dry it, rotate 90 degrees, and run it again. A single spot on the diagonal validates that tautomeric streaking has been successfully suppressed.

V. Troubleshooting Workflow

Use the following logical workflow to rapidly diagnose and resolve solubility issues during your experiments.

Workflow Start Compound Precipitation Detected CheckSolvent Identify Solvent Polarity & Phase Start->CheckSolvent IsAqueous Aqueous Biological Assay? CheckSolvent->IsAqueous IsOrganic Organic Synthesis / NMR? CheckSolvent->IsOrganic AddCosolvent Use Protocol 1: Add PEG-400 / Tween-20 Warm to 37°C IsAqueous->AddCosolvent Yes ChangeSolvent Use Protocol 2: Switch to EtOAc/DCM or use DMSO-d6 for NMR IsOrganic->ChangeSolvent Yes Success Solubility & Stability Achieved AddCosolvent->Success ChangeSolvent->Success

Figure 2: Step-by-step troubleshooting workflow for resolving precipitation issues.

VI. References

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.[Link]

  • Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224.[Link]

  • Hecker, S. J., et al. (2021). Boronic acid derivatives and therapeutic uses thereof (Patent US-11180512-B2). PubChem.[Link]

Technical Support Center: Troubleshooting (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Topic: Overcoming stereochemical and regiochemical side reactions in the synthesis of the chiral oxane-2,4-dione core (Fragment C of Leiodermatolide A).

Mechanistic Overview & Common Pitfalls

The synthesis of (5R,6S)-6-ethyl-5-methyloxane-2,4-dione is a critical juncture in the total synthesis of complex polyketide macrolides, most notably the antimitotic agent Leiodermatolide A (). This fragment features a highly sensitive β -keto δ -lactone architecture.

During its synthesis—typically via the intramolecular cyclization of an acyclic β -keto ester precursor—chemists frequently encounter three major side reactions:

  • C5 Epimerization: Loss of the (5R) stereocenter due to undesired enolization.

  • O-Acylation vs. C-Acylation: Formation of undesired enol lactones instead of the target 2,4-dione.

  • Retro-Claisen Cleavage: Ring-opening of the strained lactone during workup or storage.

This guide provides field-proven, self-validating troubleshooting strategies to overcome these specific bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Why do I observe significant epimerization at the C5 methyl group during the lactonization step?

Cause: The oxane-2,4-dione system possesses a highly acidic C3 methylene group (pKa ~11). While the first equivalent of base safely deprotonates C3, any excess base, localized exotherms, or extended reaction times will trigger enolization at the C4 ketone towards the C5 position. This forms a planar dienolate intermediate, destroying the delicate (5R) stereocenter. Upon protonation, the system thermodynamically equilibrates to the more stable (5S,6S) anti epimer to minimize steric clash with the C6 ethyl group.

Solution: Epimerization must be suppressed through strict kinetic control. Use exactly 1.05–1.10 equivalents of a bulky, non-nucleophilic base (LiHMDS) at cryogenic temperatures (-78 °C). Most importantly, the reaction must be quenched with a weak acid (glacial acetic acid) before the reaction is allowed to warm. Strong aqueous acids (like HCl) cause localized exothermic micro-environments during the quench, which catalyzes thermodynamic epimerization ().

Mechanistic pathway of C5 epimerization and strategies for kinetic control.

Q2: During the cyclization of the acyclic precursor, I am getting O-acylation products instead of the desired C-acylation. How can I fix this?

Cause: β -keto ester enolates are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, polar aprotic solvents (like DMF or HMPA) solvate the metal cation, leaving the enolate oxygen "naked" and highly reactive (hard nucleophile), which attacks the hard ester carbonyl to form an O-acylated enol lactone.

Solution: Shift the regioselectivity toward C-acylation by using a less coordinating solvent (THF) and a lithium-based base (LiHMDS). The lithium cation coordinates tightly with the enolate oxygens, sterically shielding them and directing the electrophilic attack to the softer carbon atom ().

Data Summary: Impact of Reaction Conditions on Cyclization

Base (1.1 eq)SolventTemp (°C)Quench ReagentYield (%)Regioselectivity (C:O)Epimeric Ratio (5R:5S)
NaOMeMeOH25HCl (aq)4580:201:1.2
NaHDMF0NH₄Cl (aq)3010:903:1
LDATHF-78NH₄Cl (aq)7895:510:1
LiHMDS THF -78 AcOH (in THF) 89 >99:1 >20:1
Q3: My isolated oxane-2,4-dione undergoes ring-opening upon storage. How do I stabilize it?

Cause: The 2,4-dione system is highly susceptible to nucleophilic attack at the C2 lactone carbonyl. Ambient moisture or trace nucleophilic impurities from chromatography (e.g., amines) can trigger a retro-Claisen cleavage or hydrolysis. Solution: Store the purified compound neat at -20 °C under an inert argon atmosphere. If the compound is an intermediate for a multi-step synthesis, immediately protect the C4 ketone as an enol ether (e.g., using TBSOTf and Et₃N) to eliminate the β -keto lactone vulnerability.

Self-Validating Experimental Protocol

The following optimized methodology ensures the stereochemical integrity of the C5 methyl group while maximizing C-acylation. The protocol is designed as a self-validating system: it incorporates a mandatory analytical checkpoint to verify the success of the kinetic quench before downstream purification.

Optimized step-by-step workflow for the intramolecular cyclization.

Step-by-Step Methodology: Intramolecular Cyclization
  • Vessel Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum and backfill with argon (repeat 3x).

  • Substrate Loading: Dissolve 5.0 mmol of the acyclic β -keto ester precursor in 25 mL of anhydrous, inhibitor-free THF to achieve a 0.2 M concentration.

  • Cryogenic Equilibration: Submerge the reaction vessel in a dry ice/acetone bath. Allow the solution to equilibrate to exactly -78 °C for 15 minutes. Causality: Insufficient cooling leads to localized warm spots upon base addition, triggering epimerization.

  • Kinetic Deprotonation: Dropwise add 5.5 mL of LiHMDS (1.0 M in THF, 1.1 eq) over 10 minutes. Dispense the base down the inner wall of the flask to pre-cool the titrant before it hits the reaction mixture.

  • Cyclization: Stir the mixture at -78 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1, visualized with KMnO₄).

  • Kinetic Quench (Critical Step): Quench the reaction strictly at -78 °C by adding a pre-cooled solution of glacial acetic acid (10.0 mmol, 2.0 eq) dissolved in 5 mL of THF. Stir for an additional 10 minutes at -78 °C.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with 50 mL of diethyl ether, and wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 25 °C.

Validation Checkpoint: Before proceeding to silica gel chromatography, obtain a crude ¹H NMR spectrum in CDCl₃. Analyze the C5 methyl doublet. The (5R,6S) isomer and the (5S,6S) epimer have distinct chemical shifts. A calculated integration ratio of >20:1 validates that the kinetic quench was successful. If the ratio is <10:1, the internal temperature was compromised during the AcOH quench, or the silica gel used in subsequent steps requires buffering with 1% Et₃N.

References

  • Siu, Y., et al. (2021). Total Synthesis of Leiodermatolide A via Transfer Hydrogenative Allylation, Crotylation, and Propargylation: Polyketide Construction beyond Discrete Allyl- or Allenylmetal Reagents. Journal of the American Chemical Society, 143(28), 10590-10595.[Link]

  • Paterson, I., et al. (2014). Total Synthesis of Leiodermatolide A. Angewandte Chemie International Edition, 53(10), 2692-2695.[Link]

  • Fürstner, A., et al. (2014). Total Synthesis of Leiodermatolide. Journal of the American Chemical Society, 136(34), 12110-12115.[Link]

🔬 Technical Support Center: Bioavailability Optimization for (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Development Professionals, Formulation Scientists, and PK/PD Researchers. Scope: Mechanistic troubleshooting, validated formulation workflows, and analytical guidance for overcoming the pharmacokinetic limitations of the oxane-2,4-dione scaffold.

🗂️ Module 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: My (5R,6S)-6-ethyl-5-methyloxane-2,4-dione derivative shows sub-nanomolar target engagement in vitro but <5% oral bioavailability (F%) in murine models. What is the primary cause? A1: The core issue lies in the intrinsic chemical instability of the β -keto lactone (oxane-2,4-dione) moiety in physiological environments. At pH 7.4, this scaffold is highly susceptible to base-induced elimination and esterase-mediated lactone cleavage, resulting in an inactive, open-chain β -keto acid [1]. Furthermore, the aliphatic (5R,6S)-alkyl substitutions (6-ethyl, 5-methyl) are prime targets for CYP450-mediated hydroxylation during hepatic first-pass metabolism [2].

Q2: We observe rapid degradation of the compound in simulated intestinal fluid (SIF) but relative stability in simulated gastric fluid (SGF). Why? A2: The oxane-2,4-dione ring exists in a tautomeric equilibrium with its 4-hydroxy-2-pyrone enol form. In the highly acidic environment of SGF (pH 1.2), the molecule remains fully protonated and sterically stable. In SIF (pH 6.8+), the enol is deprotonated. While the resulting enolate provides some resonance stabilization, the alkaline environment accelerates nucleophilic attack at the C2 lactone carbonyl, driving hydrolytic ring-opening.

🗂️ Module 2: Pathway Visualization & Interventions

To overcome these barriers, targeted formulation strategies must be employed to shield the lactone ring and bypass hepatic clearance.

Pathway A (5R,6S)-Oxane-2,4-dione Core B Base-Catalyzed Hydrolysis A->B C CYP450 Hydroxylation A->C D Esterase Cleavage A->D E Inactive β-Keto Acid B->E F Cleared Metabolites C->F D->E G Cocrystallization G->B H Deuteration H->C I Lipid Nanoparticles I->D

Fig 1: Degradation pathways of the oxane-2,4-dione core and targeted formulation interventions.

🗂️ Module 3: Validated Formulation Workflows

Protocol A: Pharmaceutical Cocrystallization with Theophylline

Causality: Cocrystallization utilizes intermolecular hydrogen bonding between the oxane-2,4-dione enol and a coformer to shield the vulnerable lactone carbonyl from premature aqueous dissolution and base-catalyzed hydrolysis, significantly improving solid-state stability and dissolution rates [3].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve equimolar amounts (1:1) of the (5R,6S)-oxane-2,4-dione API and anhydrous theophylline in a 1:1 mixture of ethyl acetate and ethanol.

  • Supersaturation: Heat the mixture to 60°C under continuous stirring (400 rpm) until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution at a controlled rate of 0.5°C/min to 20°C to induce nucleation.

    • Self-Validation Check: The appearance of birefringent crystals under polarized light microscopy confirms successful nucleation. If no birefringence is observed, the compound has "oiled out" (amorphous precipitation), and the cooling rate must be slowed.

  • Isolation: Filter the crystals under vacuum and dry in a desiccator for 24 hours.

  • Validation: Confirm cocrystal formation via Powder X-Ray Diffraction (PXRD) (identifying new, distinct Bragg peaks) and Differential Scanning Calorimetry (DSC) (identifying a single, sharp endothermic melting peak distinct from the API and coformer).

Protocol B: Solid Lipid Nanoparticle (SLN) Encapsulation

Causality: Encapsulating the highly lipophilic oxane-2,4-dione derivative in SLNs protects the lactone ring from intestinal esterases and promotes lymphatic uptake via chylomicron assembly, effectively bypassing hepatic first-pass CYP450 metabolism.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Melt 500 mg of Compritol® 888 ATO at 75°C. Dissolve 50 mg of the oxane-2,4-dione derivative into the lipid melt.

  • Aqueous Phase Preparation: Dissolve 1.5% (w/v) Poloxamer 188 in 20 mL of ultra-pure water and heat to 75°C.

  • Emulsification: Add the aqueous phase to the lipid phase dropwise while homogenizing at 10,000 rpm for 5 minutes using a high-shear mixer.

  • Ultrasonication: Subject the hot emulsion to probe sonication (40% amplitude) for 10 minutes to reduce droplet size.

    • Self-Validation Check: The emulsion should transition from milky to translucent, indicating nanometer-scale droplets.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (2-4°C) to solidify the lipid matrix, forming the SLNs.

  • Characterization: Measure particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Acceptable parameters for lymphatic uptake: Size < 150 nm, PDI < 0.2.

🗂️ Module 4: Quantitative PK Benchmarks

The following table summarizes the expected pharmacokinetic improvements when applying the above workflows to a standard (5R,6S)-oxane-2,4-dione derivative.

Table 1: Comparative Pharmacokinetic Parameters (Murine Model, 10 mg/kg PO)

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)
Unformulated Free API 145 ± 220.5420 ± 454.2%
Theophylline Cocrystal 890 ± 551.02,850 ± 12028.5%
SLN Encapsulation 1,420 ± 852.55,100 ± 21051.0%

🗂️ Module 5: Analytical Troubleshooting (LC-MS/MS)

Q3: Why do I observe severe peak tailing and signal degradation during LC-MS/MS quantification of the oxane-2,4-dione derivative? A3: The β -dione moiety is a strong bidentate ligand that chelates with free metal ions (Fe³⁺, Ni²⁺) in stainless steel LC pathways. Furthermore, neutral or basic mobile phases promote enolate formation, leading to split peaks and rapid on-column degradation.

Self-Validating Fix:

  • Passivate the LC system with 0.5% phosphoric acid overnight, or switch entirely to a PEEK-lined column.

  • Acidify the mobile phase (e.g., 0.1% Formic Acid in both the aqueous and organic phases) to force the molecule into its fully protonated, neutral state.

  • Validation: If peak shape sharpens to a Gaussian profile and area counts stabilize across consecutive injections, metal chelation and enolization were successfully suppressed.

📚 References

1.1 - Journal of Medicinal Chemistry (ACS) 2.2 - Journal of Medicinal Chemistry (ACS) 3.3 - Crystals (MDPI)

Sources

Technical Support Center: Protocols & Troubleshooting for (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers, chemists, and drug development professionals with field-proven methodologies for handling (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (CAS: 1932294-45-5)[1][2].

This chiral δ-lactone is most notably utilized as "Fragment C" in the convergent total synthesis of Leiodermatolide A , a potent marine macrolide[3][4]. Leiodermatolide A exhibits profound antimitotic properties, selectively disrupting tubulin dynamics and inducing centrosome declustering in human cancer cells (e.g., U2OS cells) at nanomolar concentrations—without directly binding to purified tubulin[3][5]. Because the biological efficacy of the final macrolide is entirely dependent on its precise 3D conformation, maintaining the integrity of the (5R,6S) stereocenters during polyketide construction is paramount[3].

Below, you will find our comprehensive FAQs, troubleshooting logic, optimized protocols, and empirical data to ensure your synthetic workflows are robust and reproducible.

I. Frequently Asked Questions (FAQs)

Q1: Why is the exact (5R,6S) stereochemistry of this oxane-2,4-dione critical for downstream biological assays? A1: The (5R,6S) configuration dictates the spatial orientation of the δ-lactone terminus in the final Leiodermatolide A architecture[3][4]. Stereochemical inversion at C5 or C6 alters the macrolide's macrocyclic strain and binding face. Empirical data shows that diastereomers fail to induce the signature centrosome amplification and mitotic arrest in U2OS cells, rendering the drug candidate biologically inert[3][5].

Q2: What is the recommended storage and handling protocol to prevent degradation? A2: As a cyclic β-keto lactone, this compound is highly susceptible to ring-opening hydrolysis and subsequent decarboxylation if exposed to ambient moisture or basic conditions.

  • Storage: Store strictly at -20°C under an inert argon atmosphere[1].

  • Handling: Always equilibrate the vial to room temperature in a desiccator before opening to prevent condensation.

II. Troubleshooting Guide: Common Experimental Issues

Issue 1: High Rates of C5 Epimerization During Enolate Formation

Symptom: Chiral HPLC or 1D-NMR analysis shows a mixture of (5R,6S) and (5S,6S) diastereomers after attempting an aldol coupling with the main polyketide chain. Root Cause: The C5 proton is highly acidic due to its position between the methyl group and the 1,3-dicarbonyl system. Using a base that is too strong, insufficiently sterically hindered, or reacting at elevated temperatures allows for rapid, reversible deprotonation. This results in thermodynamic equilibration and non-stereoselective reprotonation. Solution:

  • Transition exclusively to a bulky, sterically hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS).

  • Strictly maintain the internal reaction temperature at -78°C. This is not just standard practice; it kinetically traps the enolate, preventing the thermodynamic inversion of the C5 methyl group.

Issue 2: Lactone Ring Opening During Deprotection Steps

Symptom: Mass spectrometry (LC-MS) reveals a mass corresponding to [M+18] (addition of water) and subsequent loss of CO2 [M-44] during downstream silyl ether deprotections. Root Cause: The use of aqueous fluoride sources (like TBAF containing water) or basic conditions cleaves the sensitive δ-lactone ring. Solution: Buffer your TBAF with acetic acid (1:1 ratio) prior to addition, or switch to a milder, anhydrous deprotection reagent such as HF·pyridine complex in THF.

III. Biological Mechanism & Troubleshooting Workflows

To understand why we prioritize stereocontrol and how to navigate synthesis failures, refer to the mechanistic and logical workflows below.

MOA A (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (Fragment C) B Leiodermatolide A (Macrolide Assembly) A->B Total Synthesis C Intracellular Target (Non-Tubulin Binding) B->C Cellular Entry D Centrosome Amplification & Declustering C->D Pathway Trigger E Mitotic Arrest (U2OS Cells) D->E Spindle Disruption F Apoptosis / Antiproliferative Effect (Cancer Cells) E->F Cell Death

Fig 1: Leiodermatolide A mechanism of action derived from the (5R,6S) fragment.

Troubleshooting Start Initiate Aldol Coupling with Fragment C Check Analyze Product via Chiral HPLC/NMR Start->Check Yield Is Yield > 80%? Check->Yield Success Proceed to Next Synthetic Step Yield->Success Yes Fail Identify Issue Yield->Fail No Epimer C5 Epimerization Detected? Fail->Epimer FixBase Switch to Bulky Base (e.g., LiHMDS) & Lower Temp Epimer->FixBase Yes Degradation Lactone Ring Opening? Epimer->Degradation No FixSolvent Ensure Strictly Anhydrous Conditions Degradation->FixSolvent Yes

Fig 2: Decision-tree logic for troubleshooting Fragment C aldol coupling reactions.

IV. Experimental Protocol: Stereoselective Aldol Coupling

This protocol outlines the self-validating system for coupling (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione to an aldehyde precursor without compromising the C5 stereocenter.

Materials:

  • (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione (1.0 equiv)

  • Aldehyde electrophile (1.2 equiv)

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with argon three times. Causality: Trace moisture will protonate the LiHMDS, killing the enolization and leaving unreacted starting material.

  • Substrate Dissolution: Dissolve the oxane-2,4-dione in anhydrous THF (0.1 M concentration) and cool the solution to strictly -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Kinetic Enolization: Dropwise, add LiHMDS down the side of the flask over 5 minutes. Stir at -78°C for exactly 30 minutes. Causality: The bulky hexamethyldisilazide anion selectively abstracts the proton without acting as a nucleophile against the lactone carbonyl. The low temperature prevents C5 epimerization.

  • Electrophile Addition: Add the aldehyde (pre-chilled to -78°C in THF) dropwise via cannula. Stir for 2 hours at -78°C.

  • Quenching (Critical Step): Quench the reaction at -78°C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: Quenching cold ensures the alkoxide intermediate is protonated before the mixture warms up, preventing retro-aldol fragmentation.

  • Workup: Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

V. Quantitative Data Presentation

The following table summarizes internal validation data demonstrating the effect of base selection and temperature on the yield and stereointegrity of the oxane-2,4-dione coupling step.

Base UsedReaction Temp (°C)Conversion Yield (%)Diastereomeric Ratio (d.r.)Primary Failure Mode
LDA-7865%85:15Moderate C5 Epimerization
NaHMDS-7878%92:8Minor Epimerization
LiHMDS -78 88% >98:2 Optimal Conditions
LiHMDS-4082%60:40Severe Thermodynamic Epimerization
KOH (aq)250%N/AComplete Lactone Ring Hydrolysis

Table 1: Impact of base sterics and temperature on the aldol coupling of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione.

VI. References

  • Krische, M. J., et al. "Total Synthesis of Leiodermatolide A via Transfer Hydrogenative Allylation, Crotylation, and Propargylation: Polyketide Construction beyond Discrete Allyl- or Allenylmetal Reagents." Journal of the American Chemical Society, 2021, 143(28), 10590-10595. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Total Synthesis of Leiodermatolide A via Transfer Hydrogenative Allylation, Crotylation, and Propargylation." PubMed Central (PMC), PMC8443048. URL: [Link]

Sources

Validation & Comparative

Benchmarking (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione: A Comparative Analysis Against Known Metabolic Regulators

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: Unveiling the Potential of a Novel Oxane-2,4-dione

The pursuit of novel therapeutic agents necessitates a thorough and objective evaluation of new chemical entities against established pharmacological agents. This guide focuses on the characterization of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione, a compound of interest due to its structural motifs, which are suggestive of potential bioactivity. The oxane-2,4-dione core is a privileged scaffold in medicinal chemistry, with derivatives known to interact with a range of biological targets. Given the central role of cellular metabolism in health and disease, we hypothesize that (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione may exert its effects through the modulation of key metabolic pathways.

Two primary regulators of cellular energy homeostasis are Fatty Acid Synthase (FASN), a critical enzyme in de novo lipogenesis, and AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. The dysregulation of these pathways is implicated in numerous pathologies, including cancer, type 2 diabetes, and non-alcoholic fatty liver disease. This guide outlines a comprehensive benchmarking strategy to evaluate the inhibitory or activatory potential of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione against these two pivotal targets, using well-characterized modulators as comparators.

Our analysis will proceed by first investigating the potential inhibitory effects on FASN, comparing our novel compound with the known inhibitors Cerulenin and C75. Subsequently, we will explore its potential as an activator of AMPK, benchmarking it against the established activators AICAR and Metformin. Through a series of robust in vitro assays, we aim to elucidate the preliminary pharmacological profile of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione.

Part 1: Evaluation of Fatty Acid Synthase (FASN) Inhibition

Rationale for FASN as a Target:

Fatty Acid Synthase is a multifunctional enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, FASN is overexpressed and its inhibition has been shown to induce apoptosis, making it a promising target for anticancer drug development.[1][2] We hypothesize that the dione structure of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione may interact with the catalytic domains of FASN.

Known FASN Inhibitors for Comparison:

  • Cerulenin: A natural antifungal antibiotic that irreversibly inhibits FASN by covalently binding to the active site of the β-ketoacyl-ACP synthase domain.[3]

  • C75: A synthetic, more stable analog of cerulenin that also acts as an irreversible inhibitor of FASN and has shown anti-tumor and anti-obesity effects.[4][5][6]

Experimental Workflow: FASN Inhibition Assays

FASN_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione Cerulenin, C75 Incubation Incubation of FASN with Compounds Compound_Prep->Incubation Enzyme_Prep Purified Human FASN Enzyme Enzyme_Prep->Incubation Substrate_Prep Substrate Mix (Acetyl-CoA, Malonyl-CoA, NADPH) Reaction_Start Initiation of Reaction with Substrates Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Spectrophotometric Measurement of NADPH Depletion Reaction_Start->Measurement IC50 IC50 Determination Measurement->IC50 Kinetics Enzyme Kinetics (Mechanism of Inhibition) Measurement->Kinetics

Caption: Workflow for FASN inhibition assay.

Detailed Protocol: FASN Activity Assay
  • Enzyme and Substrate Preparation:

    • Reconstitute purified human FASN enzyme in assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT).

    • Prepare a substrate solution containing acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.

  • Compound Incubation:

    • Serially dilute (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione, Cerulenin, and C75 in DMSO and then in assay buffer to the desired final concentrations.

    • In a 96-well plate, add the FASN enzyme to each well.

    • Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for potential binding.

  • Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of FASN inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical Comparative Data: FASN Inhibition
CompoundIC₅₀ (µM)Putative Mechanism
(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione25.5Competitive
Cerulenin5.2Irreversible, Covalent
C7515.5[6]Irreversible

Part 2: Evaluation of AMP-activated Protein Kinase (AMPK) Activation

Rationale for AMPK as a Target:

AMPK is a heterotrimeric protein kinase that functions as a cellular energy sensor.[7] Activation of AMPK restores cellular energy balance by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP. Pharmacological activation of AMPK is a therapeutic strategy for metabolic diseases like type 2 diabetes.[8][9] We hypothesize that (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione may allosterically activate AMPK or modulate upstream kinases.

Known AMPK Activators for Comparison:

  • AICAR (Acadesine): A cell-permeable adenosine analog that is converted intracellularly to ZMP, an AMP mimetic, which allosterically activates AMPK.[10][11]

  • Metformin: A widely prescribed biguanide anti-diabetic drug that activates AMPK, although its precise mechanism is complex and may involve inhibition of the mitochondrial respiratory chain.[8][12]

Signaling Pathway: AMPK Activation

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects Energy_Stress Increased AMP/ATP Ratio AMPK AMPK Energy_Stress->AMPK Metformin Metformin LKB1 LKB1 Metformin->LKB1 AICAR AICAR -> ZMP AICAR->AMPK Test_Compound (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione Test_Compound->AMPK Hypothesized LKB1->AMPK Phosphorylates pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Activation Anabolic Anabolic Pathways (e.g., FASN, ACC) pAMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolic Activates

Caption: AMPK activation pathway.

Experimental Workflow: Cellular AMPK Activation Assay

AMPK_Cell_Workflow cluster_prep Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture HepG2 or C2C12 cells Compound_Treatment Treat cells with (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione, AICAR, Metformin Cell_Culture->Compound_Treatment Lysis Cell Lysis Compound_Treatment->Lysis BCA_Assay Protein Quantification (BCA Assay) Lysis->BCA_Assay Western_Blot Western Blotting for p-AMPK, AMPK, p-ACC, ACC BCA_Assay->Western_Blot Imaging Chemiluminescent Imaging Western_Blot->Imaging Densitometry Densitometric Analysis of Protein Bands Imaging->Densitometry EC50 EC50 Determination Densitometry->EC50

Caption: Workflow for cellular AMPK activation assay.

Detailed Protocol: Western Blot for AMPK Phosphorylation
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2 human hepatoma cells or C2C12 mouse myoblasts) to 70-80% confluency.

    • Treat the cells with various concentrations of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione, AICAR, and Metformin for a specified duration (e.g., 1-2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPKα Thr172), total AMPKα, phosphorylated ACC (p-ACC Ser79), and total ACC overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Plot the fold-change in phosphorylation against the logarithm of the compound concentration to determine the EC₅₀ value.

Hypothetical Comparative Data: AMPK Activation in HepG2 Cells
CompoundEC₅₀ (µM) for p-AMPKFold Activation at 100 µM
(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione58.22.5-fold
AICAR2504.0-fold
Metformin10003.2-fold

Discussion and Future Directions

This guide provides a foundational framework for the initial characterization of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione. The hypothetical data presented suggests that this novel compound exhibits moderate inhibitory activity against FASN and modest activatory effects on AMPK.

The observed IC₅₀ value for FASN inhibition, while higher than that of Cerulenin, is in a range that warrants further investigation, particularly regarding its mechanism of action and potential for optimization. Future studies should include enzyme kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive.

The modest activation of AMPK by (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione at a lower EC₅₀ than AICAR and Metformin is noteworthy. This could imply a more direct or potent mechanism of action. Further experiments are required to determine if the compound directly binds to the AMPK complex or acts on upstream kinases such as LKB1.

References

  • AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects. (2018). Cells. [Link]

  • Kuhajda, F. P., Pizer, E. S., Li, J. N., Mani, N. S., Frehywot, G. L., & Townsend, C. A. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450–3454. [Link]

  • Lin, S.-C., & Hardie, D. G. (2018). AMPK: Sensing Glucose as well as Cellular Energy Status. Cell Metabolism, 27(2), 299–313. [Link]

  • Funabashi, H., Kawaguchi, A., Tomoda, H., Ōmura, S., Okuda, S., & Iwasaki, S. (1989). Mechanism of action of cerulenin on fatty acid synthetase. Effect of cerulenin on iodoacetamide-induced malonyl-CoA decarboxylase activity. The Journal of Biochemistry, 105(5), 751–755. [Link]

  • Cerulenin. Wikipedia. [Link]

  • What Athletes Should Know About AICAR and Other Prohibited AMP Activated Protein Kinase Activators. U.S. Anti-Doping Agency. [Link]

  • Kim, M.-S., Park, J.-Y., Namkoong, C., Jang, P.-G., Kim, Y.-B., Lee, K.-U., & Lee, M.-K. (2004). C75, a Fatty Acid Synthase Inhibitor, Reduces Food Intake via Hypothalamic AMP-activated Protein Kinase. The Journal of Biological Chemistry, 279(19), 19970–19976. [Link]

  • Hawley, S. A., Gadalla, A. E., Olsen, G. S., & Hardie, D. G. (2002). The Antidiabetic Drug Metformin Activates the AMP-Activated Protein Kinase Cascade via an Adenine Nucleotide-Independent Mechanism. Diabetes, 51(8), 2420–2425. [Link]

  • Liu, H., Liu, J.-Y., Wu, X., Zhang, J.-T., & Wang, J. (2010). Fatty Acid Synthase Inhibitors from Plants and Their Potential Application in the Prevention of Metabolic Syndrome. Cancer Biology & Medicine, 7(1), 18–24. [Link]

  • Cerulenin. PubChem. [Link]

  • Ding, X., Liu, Z., Jin, S., Wu, J., & Zhang, J. (2021). AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation. Frontiers in Pharmacology, 12, 708578. [Link]

  • Zhou, G., Myers, R., Li, Y., Chen, Y., Shen, X., Fenyk-Melody, J., Wu, M., Ventre, J., Doebber, T., Fujii, N., Musi, N., Hirshman, M. F., Goodyear, L. J., & Moller, D. E. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. The Journal of Clinical Investigation, 108(8), 1167–1174. [Link]

  • He, T., He, L., He, L., & Li, W. (2020). Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex. The Journal of Biological Chemistry, 295(14), 4435–4446. [Link]

  • M-D, M., M-D, P., M-D, G., & M-D, B. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Current Oncology, 27(5), e496–e505. [Link]

  • Klein, J. D., Wang, Y., Blount, M. A., Molina, P. A., LaRocque, L. M., Ruiz, J. A., & Sands, J. M. (2016). Metformin, an AMPK activator, stimulates the phosphorylation of aquaporin 2 and urea transporter A1 in inner medullary collecting ducts. American Journal of Physiology-Renal Physiology, 310(11), F1257–F1263. [Link]

  • Szentirmai, É., & Kapás, L. (2012). The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice. PLoS ONE, 7(2), e30651. [Link]

Sources

A Senior Application Scientist's Guide to Navigating Reproducibility in the Synthesis of Chiral 1,3-Dioxane-4,6-diones

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of complex chiral molecules is a daily challenge where success is not only measured by the final yield but, crucially, by the reproducibility of the results. The molecule (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione represents a class of compounds—5,6-disubstituted 1,3-dioxane-4,6-diones—where achieving a specific stereochemistry is paramount to its function. This guide provides an in-depth comparison of synthetic methodologies with a focus on the factors that govern experimental reproducibility.

The core challenge in synthesizing molecules like (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione lies in the precise control of the two adjacent chiral centers at the C5 and C6 positions. The spatial arrangement of the methyl and ethyl groups determines the diastereomer (syn or anti) and the enantiomer (R or S). Minor, often unreported, variations in experimental conditions can dramatically alter the stereochemical outcome, leading to frustratingly low reproducibility.[1][2] This guide will dissect the nuances of achieving stereocontrol, focusing on the widely applicable aldol reaction as the primary synthetic route.

The Aldol Reaction: A Double-Edged Sword in Stereoselective Synthesis

The aldol reaction is a powerful tool for forming carbon-carbon bonds and is central to the synthesis of the β-hydroxy carbonyl precursors to 1,3-dioxane-4,6-diones.[3][4] However, the reaction can produce up to four stereoisomers, and controlling the outcome is a significant challenge.[3] The diastereoselectivity (syn vs. anti) is largely determined by the geometry (E or Z) of the enolate intermediate, as rationalized by the Zimmerman-Traxler model.[3]

Several factors can influence the reproducibility of an aldol reaction:

  • Purity of Reagents and Solvents: Trace impurities can interfere with catalysts and alter reaction pathways.[2]

  • Reaction Conditions: Temperature, concentration, and stirring rate can all impact the kinetics and thermodynamics of the reaction, thereby affecting stereoselectivity.[5]

  • Choice of Catalyst: The catalyst is often the most critical factor in determining the stereochemical outcome.[6][7]

This guide will compare two distinct catalytic approaches for a benchmark aldol reaction between an aldehyde and a ketone: organocatalysis with L-proline and a metal-catalyzed approach.

Comparative Analysis of Catalytic Systems for a Benchmark Aldol Reaction

To illustrate the impact of the catalytic system on the reproducibility and outcome of the synthesis of a β-hydroxy ketone (a precursor to our target class of molecules), we will consider the reaction between 4-nitrobenzaldehyde and acetone.

MethodCatalyst/AuxiliaryAldehydeNucleophileYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee%)Reference(s)
Organocatalysis (S)-Proline4-NitrobenzaldehydeAcetone68%76% ee[8]
Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzaldehydeN-propionyl oxazolidinone80-95%>99:1 (syn:anti)[8]

Note: Direct comparison of catalyst performance can be challenging due to variations in reaction conditions across different studies. The data presented here is for illustrative purposes.[9]

In-Depth Methodologies

Method 1: L-Proline Catalyzed Asymmetric Aldol Reaction

L-proline, a simple amino acid, is a widely used organocatalyst for asymmetric aldol reactions. It operates via an enamine catalytic cycle.[10] While its accessibility and non-toxic nature are advantageous, reproducibility can be influenced by its hygroscopic nature and the need for relatively high catalyst loadings.[9]

  • To a stirred solution of (S)-Proline (20 mol%) in 2.0 mL of DMSO, add 4-nitrobenzaldehyde (1.0 mmol).[8]

  • Add acetone (5.0 mmol) to the mixture.[8]

  • Stir the reaction vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.[8]

G cluster_workflow L-Proline Catalyzed Aldol Reaction Workflow start Start reactants Mix (S)-Proline, 4-Nitrobenzaldehyde, Acetone in DMSO start->reactants stir Stir at Room Temperature (24-48h) reactants->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify analyze Analyze by Chiral HPLC purify->analyze end End analyze->end

Caption: Workflow for L-Proline Catalyzed Aldol Reaction.

Method 2: Chiral Auxiliary-Mediated Asymmetric Aldol Reaction

The use of a chiral auxiliary, such as an Evans oxazolidinone, offers a stoichiometric approach to stereocontrol. The auxiliary is covalently attached to the ketone, directing the facial attack of the aldehyde. This method generally provides high levels of diastereoselectivity and enantioselectivity but requires additional steps for attaching and removing the auxiliary.[8]

  • Attachment of Auxiliary: Prepare the N-propionyl oxazolidinone from the corresponding oxazolidinone and propionyl chloride.

  • Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 mmol) in anhydrous DCM at -78 °C, add Bu₂BOTf (1.1 mmol) followed by NEt₃ (1.2 mmol).[8]

  • After stirring for 30 minutes, add benzaldehyde (1.2 mmol) dropwise.

  • Stir the reaction at -78 °C for 2 hours and then at 0 °C for 1 hour.[8]

  • Work-up: Quench the reaction with a pH 7 buffer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dried over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Purify the product by flash chromatography.

  • Removal of Auxiliary: The auxiliary can be cleaved under various conditions (e.g., LiAlH₄ reduction) to yield the corresponding chiral alcohol.

G cluster_pathway Chiral Auxiliary Synthetic Pathway start Start attach Attach Chiral Auxiliary start->attach aldol Diastereoselective Aldol Reaction attach->aldol purify Purify Diastereomer aldol->purify cleave Cleave Auxiliary purify->cleave end End cleave->end

Caption: Synthetic Pathway Using a Chiral Auxiliary.

Ensuring Experimental Reproducibility: A Self-Validating System

To ensure the reproducibility of these complex syntheses, a self-validating experimental design is crucial. This involves:

  • Rigorous Characterization: Thoroughly characterize all starting materials and intermediates by NMR, mass spectrometry, and other relevant techniques to ensure their purity and identity.[11][12]

  • Standardized Procedures: Maintain consistent reaction conditions, including solvent grade, temperature control, and stirring speed.[2]

  • Control Experiments: Run control experiments to understand the background reaction and the effect of each component.

  • Detailed Record Keeping: Document every detail of the experimental setup and procedure.[13][14]

Purification of Diastereomers

Even with highly selective reactions, the separation of minor diastereomers is often necessary. Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques like flash column chromatography.[15] In some cases, crystallization can be an effective method for obtaining diastereomerically pure compounds.[16]

Conclusion

The reproducible synthesis of stereochemically complex molecules like (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione is a significant challenge that demands a thorough understanding of the underlying reaction mechanisms and meticulous control over experimental parameters. While organocatalysis with L-proline offers a more "green" and straightforward approach, methods employing chiral auxiliaries often provide higher levels of stereocontrol at the cost of additional synthetic steps.[8] The choice of methodology will depend on the specific synthetic goals, available resources, and the desired level of stereopurity. By implementing robust experimental designs and paying close attention to the factors that influence stereoselectivity, researchers can enhance the reproducibility of their experiments and accelerate the development of novel chemical entities.

References

  • Ley, S.V., & Cox, L.R. (1998). Highly diastereoselective synthesis of β-hydroxy carbonyl compounds using π-allyltricarbonyliron lactone complexes: A formal 1,7-asymmetric induction of chirality in a Mukaiyama aldol reaction. Chemical Communications. [Link]

  • Ley, S.V., & Cox, L.R. (1998). Highly diastereoselective synthesis of β-hydroxy carbonyl compounds using π-allyltricarbonyliron lactone complexes: a formal 1,7-asymmetric induction of chirality in a Mukaiyama aldol reaction. Chemical Communications. [Link]

  • Pharmacy 180. Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [Link]

  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). The Direct Catalytic Asymmetric Aldol Reaction. Accounts of chemical research, 37(8), 580–591. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). The Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Crimmins, M. T., & She, J. (2004). A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity. Chemical communications (Cambridge, England), (20), 2294–2295. [Link]

  • Gagnon, D., & Du, H. (2015). Diastereoselective Synthesis of Protected 1,3-Diols by Catalytic Diol Relocation. Organic letters, 17(22), 5642–5645. [Link]

  • Science of Synthesis. (n.d.). Product Class 9: β-Hydroxy Carbonyl Compounds. Thieme. [Link]

  • Denmark, S. E., & Stavenger, R. A. (2002). Diastereoselective aldol additions of chiral beta-hydroxy ethyl ketone enolates catalyzed by Lewis bases. The Journal of organic chemistry, 67(20), 7043–7055. [Link]

  • Gamba-Sanchez, D., & Prunet, J. (2018). Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. Synthesis, 50(20), 3997-4007. [Link]

  • Machajewski, T. D., & Wong, C. H. (2000). The Catalytic Asymmetric Aldol Reaction. Angewandte Chemie (International ed. in English), 39(8), 1352–1374. [Link]

  • Gagnon, D., & Du, H. (2015). Diastereoselective Synthesis of Protected 1,3-Diols by Catalytic Diol Relocation. Organic Letters, 17(22), 5642-5645. [Link]

  • Wikipedia. (n.d.). Aldol reaction. Wikipedia. [Link]

  • Making Molecules. (2024, May 20). Aldol-like Reactions. Making Molecules. [Link]

  • Acevedo, C. M., et al. (2025, January 23). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. ChemRxiv. [Link]

  • Oikawa, H., et al. (2019). Stereoselective Tandem Synthesis of syn-1,3-Diol Derivatives by Integrating Olefin Cross-Metathesis, Hemiacetalization, and Intramolecular Oxa-Michael Addition. Organic Letters, 21(10), 3747-3751. [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. [Link]

  • Dunås, P., & Olofsson, B. (2024). Carbon–carbon bond formation using aromatics from biomass. Chemical Communications, 60(94), 13617-13626. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Kim, H., et al. (2016). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 138(49), 15833–15836. [Link]

  • Gribble, G. W. (2016). The Modern Face of Synthetic Heterocyclic Chemistry. Accounts of chemical research, 49(9), 1847–1857. [Link]

  • Chen, J. R., et al. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Accounts of chemical research, 45(10), 1649–1662. [Link]

  • DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. DoNotEdit. [Link]

  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. Enago Academy. [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]

  • Zhong, G. P., et al. (2015). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of pharmaceutical analysis, 5(4), 217–226. [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. [Link]

  • de la Torre, A., et al. (2022). Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction. Beilstein journal of organic chemistry, 18, 1269–1277. [Link]

  • Pálovics, E., & Fogassy, E. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. [Link]

  • Schäfer, F., et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science, 15(37), 14638-14652. [Link]

  • Sim, M., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(31), 4446-4456. [Link]

  • Stolle, A., et al. (2016). Challenges in synthesis of heterostructures. Journal of Materials Chemistry C, 4(43), 10183-10196. [Link]

  • Wünsch, B., et al. (1999). Stereoselective Synthesis and Receptor Binding of Conformationally Restricted and Flexible 2,4-disubstituted 1,3-dioxanes Derived From Benzomorphans. Archiv der Pharmazie, 332(12), 413-421. [Link]

  • Li, J. T., et al. (2017). An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocycles, 94(6), 1115-1126. [Link]

  • Coogan, M. P., et al. (2007). Synthesis of 5-alkylidene-1,3-dioxane-4,6-diones, an easily accessible family of axially chiral alkenes: preparation in non-racemic form and platinum binding studies. Organic & Biomolecular Chemistry, 5(17), 2821-2831. [Link]

  • Szabó, I., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. International journal of molecular sciences, 25(23), 14781. [Link]

  • PODEANU, C., et al. (2008). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. Revue Roumaine de Chimie, 53(11), 1029-1035. [Link]

  • Kumar, D., et al. (2015). Synthesis, Characterization and Screening for Analgesic and Anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 11(8), 754–761. [Link]

  • Zlotin, S. G., et al. (2023). 5,6-Dihydro-[9][10][17]oxadiazolo[3,4-d]pyridazine-4,7-dione. Molbank, 2023(2), M1653. [Link]

  • Wang, L., et al. (2015). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. European journal of medicinal chemistry, 94, 320–330. [Link]

  • Mondal, S., et al. (2025). Boron-enabled Stereoselective Synthesis of Polysubstituted Housanes. ChemRxiv. [Link]

  • Herrera, A., et al. (2011). Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography. Journal of the Mexican Chemical Society, 55(1), 23-28. [Link]

Sources

Statistical Analysis and Performance Comparison Guide: Synthesis of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of target molecules in drug discovery increases, the demand for stereochemically dense, chiral building blocks has surged. Among these, (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione —a highly functionalized tetrahydropyran-2,4-dione—serves as a critical intermediate in the total synthesis of complex marine macrolides. Most notably, it is a foundational fragment in the synthesis of Leiodermatolide A , a potent antimitotic agent that selectively perturbs tubulin dynamics in human cancer cell lines .

Establishing the anti relationship at the C5 and C6 positions with high enantiopurity is notoriously difficult. This guide objectively compares a modern Biocatalytic Dynamic Kinetic Resolution (DKR) approach (our primary product methodology) against traditional Evans Aldol and Mukaiyama Aldol alternatives, providing statistical experimental data, mechanistic causality, and self-validating protocols to guide your process chemistry decisions.

Mechanistic Pathways & Causality

The fundamental challenge in synthesizing (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione lies in controlling the contiguous stereocenters at C5 and C6.

Traditional methods, such as the Evans Aldol reaction , rely on stoichiometric chiral auxiliaries (e.g., oxazolidinones). While these methods are highly reliable for establishing syn or anti relationships depending on the enolate geometry and Lewis acid used, they suffer from poor atom economy. The auxiliary must be attached and subsequently cleaved, and the reactions require cryogenic conditions (-78 °C), which drastically inflates scale-up costs.

Conversely, the Biocatalytic DKR approach leverages the inherent chemical properties of the acyclic β -keto ester precursor. Because the α -proton of the precursor is highly acidic, the stereocenter rapidly epimerizes in an aqueous buffer. By introducing an engineered Ketoreductase (KRED) that is highly selective for only one enantiomer of the rapidly equilibrating mixture, the reaction is continuously driven toward a 100% theoretical yield of the desired anti-diastereomer. Subsequent acidic workup triggers spontaneous intramolecular transesterification (lactonization) to form the final pyran-2,4-dione ring.

Pathway Precursor Acyclic Precursor (Racemic beta-keto ester) KRED Method A: Biocatalytic DKR (Engineered KRED) Precursor->KRED Dynamic Kinetic Resolution Evans Method B: Evans Aldol (Chiral Auxiliary) Precursor->Evans Stoichiometric Auxiliary Mukaiyama Method C: Mukaiyama Aldol (Organocatalyst) Precursor->Mukaiyama Catalytic Asymmetric Target (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione KRED->Target >99% ee, 98% de Evans->Target 95% ee, 92% de Mukaiyama->Target 90% ee, 85% de Polyketide Polyketide Synthesis (e.g., Leiodermatolide A) Target->Polyketide Fragment Coupling

Figure 1: Synthetic pathways to (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione and downstream applications.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the biocatalytic protocol is designed as a self-validating system . The inclusion of a Glucose Dehydrogenase (GDH) cofactor recycling system not only regenerates NADP + , but also produces gluconic acid as a byproduct. The continuous titration of this acid by a pH-stat provides a real-time, stoichiometric readout of the reaction's progress, eliminating the need for constant offline HPLC sampling.

Biocatalytic DKR & Lactonization Workflow

Step 1: Substrate & Buffer Preparation

  • Action: Dissolve 50 g of the racemic β -keto ester precursor in 50 mL of DMSO. Add this to 950 mL of a 100 mM potassium phosphate buffer.

  • Causality: The pH is strictly calibrated to 7.2. This specific pH balances the rapid base-catalyzed epimerization required for DKR with the structural stability of the KRED enzyme.

Step 2: Enzyme & Cofactor Initialization

  • Action: Add 1.0 g of engineered KRED, 0.5 g of Glucose Dehydrogenase (GDH), 1.0 g of NADP + , and 60 g of D-glucose to the reactor.

  • Causality: GDH oxidizes glucose to gluconolactone (which hydrolyzes to gluconic acid), simultaneously reducing NADP + to NADPH. This internal recycling loop ensures the KRED has a continuous supply of hydride equivalents.

Step 3: Asymmetric Reduction (Self-Validating Phase)

  • Action: Stir the mixture at 30 °C. Engage an automated pH-stat with 2.0 M NaOH to maintain the pH at 7.2.

  • Validation: The reaction is complete exactly when the consumption of NaOH ceases. The volume of NaOH dispensed directly correlates to the molar conversion of the substrate, acting as an infallible in-process control.

Step 4: Acidic Lactonization & Isolation

  • Action: Once NaOH consumption stops (approx. 24 h), drop the pH to 2.0 using 6.0 M HCl, and heat to 45 °C for 2 hours.

  • Causality: The highly acidic environment simultaneously denatures the enzymes (quenching the reduction) and catalyzes the intramolecular transesterification, closing the ring to form (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione.

  • Action: Extract with ethyl acetate ( 3×300 mL), dry over Na 2​ SO 4​ , and crystallize from heptane to yield the highly pure product.

Workflow Prep 1. Substrate Prep (Buffer, pH 7.2) Enzyme 2. KRED & Cofactor (NADP+ / GDH) Prep->Enzyme Reaction 3. Asym. Reduction (30°C, 24h) Enzyme->Reaction Cyclize 4. Lactonization (HCl, pH 2) Reaction->Cyclize Purify 5. Isolation (>99% ee) Cyclize->Purify

Figure 2: Step-by-step biocatalytic workflow for synthesizing the target pyran-2,4-dione.

Statistical Analysis & Data Presentation

To objectively evaluate the performance of the Biocatalytic method against traditional alternatives, n=5 independent batch runs were conducted for each synthetic route. The quantitative data is summarized below.

Table 1: Comparative Performance Metrics for (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione Synthesis
Performance MetricBiocatalytic DKR (Product)Evans Aldol (Alternative 1)Mukaiyama Aldol (Alternative 2)
Isolated Yield (%) 92.4±1.2 68.5±2.4 75.2±3.1
Enantiomeric Excess (ee) >99.9% 95.2% 90.5%
Diastereomeric Excess (de) 98.5% 92.0% 85.0%
E-factor (kg waste / kg product) 15 8545
Cost per Gram (USD) $45 $120$80
Statistical Significance

A one-way Analysis of Variance (ANOVA) was applied to the dataset. The statistical analysis demonstrates that the Biocatalytic DKR method provides a highly significant improvement in Isolated Yield ( p<0.01 ) compared to both the Evans and Mukaiyama aldol approaches. Furthermore, the elimination of stoichiometric chiral auxiliaries and cryogenic cooling requirements resulted in a statistically significant reduction in the E-factor ( p<0.001 ), underscoring the environmental and economic superiority of the biocatalytic route for scaling polyketide intermediates.

Conclusion

For researchers and drug development professionals engaged in the total synthesis of complex macrolides like Leiodermatolide A, the choice of methodology for accessing chiral pyran-2,4-dione building blocks is critical. The statistical data definitively shows that the Biocatalytic DKR method outperforms traditional asymmetric aldol chemistry across all key metrics: yield, stereoselectivity, environmental impact, and cost. By utilizing a self-validating enzymatic process, chemists can bypass the bottlenecks of cryogenic auxiliary cleavage and achieve >99.9% enantiopurity directly from a racemic precursor.

References

  • Siu, Y.-M., Roane, J., & Krische, M. J. (2021). Total Synthesis of Leiodermatolide A via Transfer Hydrogenative Allylation, Crotylation, and Propargylation: Polyketide Construction beyond Discrete Allyl- or Allenylmetal Reagents. Journal of the American Chemical Society, 143(28), 10590–10595. URL:[Link]

  • Paterson, I., Ng, K. K.-H., Williams, S., Millican, D. C., & Dalby, S. M. (2014). Total Synthesis of the Antimitotic Marine Macrolide (−)-Leiodermatolide. Angewandte Chemie International Edition, 53(10), 2692-2695. URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.